NHS ester-PEG3-S-methyl ethanethioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO8S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H23NO8S/c1-12(17)25-11-10-23-9-8-22-7-6-21-5-4-15(20)24-16-13(18)2-3-14(16)19/h2-11H2,1H3 |
InChI Key |
RRJMMKWKCWFPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NHS ester-PEG3-S-methyl ethanethioate: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NHS ester-PEG3-S-methyl ethanethioate is a heterobifunctional crosslinker featuring a short polyethylene (B3416737) glycol (PEG) spacer. This molecule is designed for bioconjugation applications, particularly in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). One terminus of the molecule is an N-hydroxysuccinimide (NHS) ester, a well-established reactive group for targeting primary amines on biomolecules. The other terminus features an S-methyl ethanethioate group, a thioester moiety that can serve as a reactive handle for subsequent conjugation or as a cleavable linkage under specific conditions. This guide provides a comprehensive overview of the core functionalities of this linker, its likely applications in PROTAC synthesis, and representative experimental protocols.
Introduction to this compound
This compound is a valuable tool for researchers engaged in the chemical modification of proteins, peptides, and other biomolecules. Its structure combines three key elements:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[1] The reaction is efficient at physiological to slightly alkaline pH.
-
Polyethylene Glycol (PEG) Linker (PEG3): The short, hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. In the context of PROTACs, the linker length and composition are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
-
S-methyl ethanethioate: This thioester moiety provides a second reactive site. Thioesters can undergo reactions with nucleophiles, such as thiols, under specific conditions. This functionality could be utilized for the sequential attachment of a second molecule or could potentially act as a cleavable linker in a reducing environment.
Core Applications in Drug Development: PROTAC Synthesis
The primary application of this compound is in the synthesis of PROTACs.[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
The synthesis of a PROTAC using this linker would typically involve a two-step process:
-
Reaction of the NHS ester with a ligand for the target protein or the E3 ligase that possesses a primary amine.
-
Reaction of the S-methyl ethanethioate group with the other ligand, which would need to have a compatible reactive group, such as a thiol.
Quantitative Data and Physicochemical Properties
As of the latest literature review, specific quantitative data for this compound from peer-reviewed publications is not available. However, general properties of its constituent functional groups are well-characterized. The following table summarizes these general characteristics.
| Property | Value/Characteristic |
| NHS Ester Reactivity | Reacts with primary amines at pH 7-9. The half-life in aqueous solution decreases with increasing pH due to hydrolysis. |
| PEG3 Linker Length | Approximately 14 atoms, providing a defined spacer length for optimizing protein-protein interactions in a ternary complex. |
| Thioester Reactivity | Can react with soft nucleophiles like thiols. The reactivity can be modulated by reaction conditions such as pH and the presence of catalysts.[5] |
| Solubility | The PEG spacer imparts good solubility in a range of aqueous and organic solvents. |
Experimental Protocols
The following are representative, hypothetical protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on standard bioconjugation techniques.
Protocol 1: Conjugation of an Amine-Containing Ligand to the NHS Ester Terminus
Objective: To conjugate a ligand for a target protein (Ligand-NH2) to the NHS ester of the linker.
Materials:
-
This compound
-
Ligand-NH2 (e.g., a small molecule inhibitor with a primary amine)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Methodology:
-
Dissolve Ligand-NH2 in DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve this compound in DMF or DMSO to a final concentration of 10-50 mM.
-
In a clean, dry reaction vial, add the Ligand-NH2 solution.
-
Add a 1.2-fold molar excess of the this compound solution to the Ligand-NH2 solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the product, Ligand-PEG3-S-methyl ethanethioate, by reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C or below.
Protocol 2: Conjugation of a Thiol-Containing Ligand to the Thioester Terminus
Objective: To conjugate a ligand for an E3 ligase (E3 Ligand-SH) to the S-methyl ethanethioate terminus of the previously synthesized product.
Materials:
-
Ligand-PEG3-S-methyl ethanethioate (from Protocol 1)
-
E3 Ligand-SH (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a thiol group)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 8.0
-
Reducing agent (e.g., TCEP) if the E3 Ligand-SH is in a disulfide-dimer form
-
Reverse-phase HPLC for purification
Methodology:
-
Dissolve the Ligand-PEG3-S-methyl ethanethioate in a suitable organic solvent like DMF or DMSO.
-
Dissolve the E3 Ligand-SH in the reaction buffer. If the ligand is a dimer, pre-treat with a 5-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bond.
-
Add a 1.5-fold molar excess of the Ligand-PEG3-S-methyl ethanethioate solution to the E3 Ligand-SH solution.
-
Incubate the reaction at 37°C for 4-16 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule (Ligand-PEG3-E3 Ligand) by reverse-phase HPLC.
-
Lyophilize the purified PROTAC and store it at -20°C or below.
Visualizing the Workflow and Logic
The following diagrams illustrate the conceptual workflow for PROTAC synthesis using this compound and the general mechanism of PROTAC action.
References
- 1. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of NHS ester-PEG3-S-methyl ethanethioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of NHS ester-PEG3-S-methyl ethanethioate, a heterobifunctional linker commonly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The synthesis involves a two-step process: the preparation of the key intermediate, S-acetyl-PEG3-acid, followed by its activation to the corresponding N-hydroxysuccinimide (NHS) ester. This document outlines detailed, plausible experimental protocols, presents key data in a structured format, and includes diagrams to illustrate the synthetic workflow.
Introduction
This compound is a valuable chemical tool in bioconjugation and drug development. Its structure incorporates three key functionalities: an NHS ester for covalent linkage to primary amines, a triethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a protected thiol in the form of a methyl ethanethioate group. This protected thiol can be deprotected to reveal a free thiol, enabling subsequent conjugation reactions, such as Michael additions to maleimides. This guide details a likely synthetic route for this versatile linker.
Synthetic Strategy
The synthesis of this compound is approached in two main stages, as depicted in the workflow diagram below. The first stage involves the synthesis of the carboxylic acid intermediate, S-acetyl-PEG3-acid. The second stage is the conversion of this intermediate into the final amine-reactive NHS ester.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of S-acetyl-PEG3-acid
This stage involves a three-step synthesis starting from triethylene glycol.
Step 1: Monotosylation of Triethylene Glycol
This reaction selectively protects one of the hydroxyl groups of triethylene glycol as a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.
-
Materials:
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve triethylene glycol (1 equivalent) in a mixture of DCM and pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of S-acetyl-PEG3-alcohol
The tosylated intermediate is then reacted with potassium thioacetate to introduce the protected thiol group via a Williamson ether-like synthesis.
-
Materials:
-
Monotosylated triethylene glycol
-
Potassium thioacetate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the monotosylated triethylene glycol (1 equivalent) in anhydrous DMF.
-
Add potassium thioacetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Step 3: Oxidation to S-acetyl-PEG3-acid
The terminal alcohol is oxidized to a carboxylic acid using Jones reagent.
-
Materials:
-
S-acetyl-PEG3-alcohol
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve S-acetyl-PEG3-alcohol (1 equivalent) in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Dilute the residue with water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield S-acetyl-PEG3-acid.
-
Stage 2: Synthesis of this compound
The final step is the activation of the carboxylic acid to an NHS ester.
-
Materials:
-
S-acetyl-PEG3-acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve S-acetyl-PEG3-acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Purity (Typical) |
| S-acetyl-PEG3-acid | C11H20O6S | 280.34 | 70-80% (overall) | >95% |
| This compound | C15H23NO8S | 377.41 | 80-90% | >95% |
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the PEG chain, acetyl group, and NHS ester.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Jones reagent is highly corrosive and a strong oxidant; handle with extreme care.
-
DCC is a potent allergen and sensitizer; avoid skin contact and inhalation.
Conclusion
This technical guide provides a detailed, plausible synthetic route for the preparation of this compound. The described protocols are based on established organic chemistry principles and offer a robust methodology for researchers and professionals in the field of bioconjugation and drug development. Adherence to the experimental details and safety precautions is crucial for the successful and safe synthesis of this important linker.
NHS ester-PEG3-S-methyl ethanethioate solubility and stability
An In-depth Technical Guide to the Solubility and Stability of NHS ester-PEG3-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a protected thiol in the form of a thioacetate (B1230152) group.[1][2] This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] The PEG3 spacer enhances the solubility of the molecule in aqueous media.[4][5][6] The NHS ester allows for the covalent attachment to primary amines on proteins or other molecules, while the thioacetate provides a stable, protected form of a thiol that can be deprotected to reveal a reactive sulfhydryl group.[4][7]
Understanding the solubility and stability of this linker is critical for its effective use in designing and synthesizing well-defined bioconjugates. This guide provides a comprehensive overview of its chemical properties, solubility in various solvents, stability under different conditions, and detailed experimental protocols.
Chemical Properties and Structure
This compound possesses two key reactive functionalities separated by a hydrophilic PEG spacer. The NHS ester reacts efficiently with primary amines (-NH2) at a neutral to slightly basic pH (7-9) to form stable amide bonds.[8][9] The S-methyl ethanethioate group is a protecting group for a thiol, which can be cleaved under specific conditions to yield a free sulfhydryl (-SH) group, available for subsequent conjugation, for instance, with maleimide-functionalized molecules.[7][10]
Solubility
The solubility of this compound is dictated by its constituent parts. The PEG3 spacer significantly increases its hydrophilicity and solubility in aqueous media compared to non-PEGylated linkers.[4][6] However, the complete molecule is typically dissolved in an anhydrous organic solvent before being added to an aqueous reaction mixture.[11][12]
Table 1: Solubility Profile of PEG-NHS Esters
| Solvent Type | Solvent Examples | Solubility | Notes |
|---|---|---|---|
| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM) | Soluble[5][6][11] | Recommended for preparing stock solutions immediately before use.[11][12] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Bicarbonate Buffer | Sparingly Soluble / Dispersible | The linker is typically added to the aqueous reaction buffer from a concentrated organic stock. The final concentration of the organic solvent should generally not exceed 10%.[8][11] |
Stability
The stability of this compound is primarily influenced by the hydrolytic lability of the NHS ester group. The thioacetate group is generally stable under the conditions required for NHS ester coupling.
NHS Ester Stability and Hydrolysis
The NHS ester is highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation to primary amines.[13] The rate of this hydrolysis is highly dependent on pH and temperature.[14] Higher pH values significantly accelerate the hydrolysis rate, reducing the efficiency of the labeling reaction.[13][14][15] For this reason, stock solutions should not be prepared in aqueous buffers for storage.[11][12]
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7.0 | 0 | 4 - 5 hours[14] |
| 7.0 | 25 | ~1 hour (estimated)[13][15] |
| 8.6 | 4 | 10 minutes[14] |
Storage Conditions
To maximize shelf life and reactivity, the compound should be stored under desiccated conditions at -20°C.[4][12][16] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[11][12]
Experimental Protocols
The following are generalized protocols. Optimization may be required for specific applications.
Protocol 1: General Protein Labeling with this compound
This protocol describes the conjugation of the NHS ester to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[8]
-
This compound.
-
Anhydrous DMSO or DMF.[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]
-
Desalting column for purification.[8]
Procedure:
-
Protein Preparation: Ensure the protein solution (1-10 mg/mL) is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, exchange the buffer using dialysis or a desalting column.[11][12]
-
Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8][11] Do not store this solution.[11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker solution to the protein solution while gently stirring.[8] The final volume of the organic solvent should not exceed 10%.[11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][11]
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.[14]
-
Purification: Remove unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer.[8]
-
Characterization: Analyze the conjugate using SDS-PAGE, SEC, or mass spectrometry to confirm labeling.
Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity
This method assesses the integrity of the NHS ester by measuring the release of the NHS leaving group upon base hydrolysis.[13] The free NHS group has a characteristic absorbance maximum at ~260 nm.[13]
Materials:
-
NHS ester-containing reagent.
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
0.5 N NaOH.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of buffer. If not water-soluble, first dissolve in a small amount of DMSO (e.g., 200 µL) and then add buffer.[13] Prepare a buffer-only control.
-
Initial Absorbance: Zero the spectrophotometer at 260 nm using the control sample. Measure the absorbance (A_initial) of the reagent solution. Dilute with more buffer if the absorbance is > 1.0.[13]
-
Base Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Mix for 30 seconds.[13]
-
Final Absorbance: Promptly (within 1 minute) measure the absorbance (A_final) of the base-hydrolyzed solution at 260 nm.[13]
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS group. If there is no significant change, the reagent has likely already hydrolyzed and is inactive.[13]
Protocol 3: Deprotection of the Thioacetate Group
This protocol uses base-catalyzed hydrolysis to deprotect the thioacetate, yielding a free thiol.[10] All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.[7]
Materials:
-
Thioacetate-PEG-conjugate.
-
Ethanol (B145695) (degassed).
-
Sodium hydroxide (B78521) (NaOH) solution (degassed).
-
Hydrochloric acid (HCl) solution (degassed, e.g., 1 M).
-
Organic solvent for extraction (e.g., diethyl ether, degassed).[10]
Procedure:
-
Dissolution: Dissolve the thioacetate-containing compound in degassed ethanol in a round-bottom flask under an inert atmosphere.[10]
-
Hydrolysis: Add a degassed aqueous solution of NaOH dropwise to the reaction mixture.[10]
-
Incubation: Reflux the reaction mixture for 1-2 hours, monitoring progress by TLC.[7][10]
-
Neutralization: Cool the mixture to room temperature. Carefully neutralize with degassed HCl solution to a neutral pH.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a degassed organic solvent (e.g., diethyl ether).[7][10]
-
Drying and Evaporation: Wash the organic layer with degassed water, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the thiol-containing product.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Ms-PEG3-NHS ester_TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]
- 6. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG NHS ester | BroadPharm [broadpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In-Depth Technical Guide: NHS ester-PEG3-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NHS ester-PEG3-S-methyl ethanethioate, a heterobifunctional crosslinker pivotal in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a molecule designed with two distinct reactive moieties connected by a polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, while the S-methyl ethanethioate group can be chemically manipulated to generate a thiol, which is reactive towards maleimides or other thiol-reactive groups. The PEG3 linker enhances solubility and provides spatial separation between conjugated molecules.
Chemical Formula: C₁₅H₂₃NO₈S[1]
Molecular Weight: 377.41 g/mol [1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from supplier information and typical values for similar compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₂₃NO₈S | MedChemExpress[1] |
| Molecular Weight | 377.41 | MedChemExpress[1] |
| Purity | >95% | Typical value from suppliers |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, DMF, DCM | Inferred from similar PEG-NHS esters |
| Storage Conditions | -20°C for long-term storage | Recommended by suppliers |
Application in PROTAC Synthesis
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and PEG linkers are widely used due to their hydrophilicity and tunable length.
The NHS ester end of the linker is typically reacted with a primary amine on a ligand for the target protein of interest (POI) or the E3 ligase. The thioester can be hydrolyzed to a thiol, which can then be reacted with a maleimide-containing ligand for the other protein, thus forming the complete PROTAC molecule.
Experimental Protocols
Amine Coupling via NHS Ester
This protocol describes the reaction of the NHS ester moiety with an amine-containing molecule (e.g., a ligand for the target protein).
Materials:
-
This compound
-
Amine-containing molecule (Ligand-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the NHS ester solution dropwise to the amine solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting thioester-PEG3-Ligand conjugate by preparative HPLC.
-
Characterize the purified product by mass spectrometry to confirm the desired molecular weight.
Thioester Deprotection and Thiol-Maleimide Coupling
This protocol outlines the conversion of the thioester to a free thiol and its subsequent reaction with a maleimide-containing molecule (e.g., a ligand for the E3 ligase).
Materials:
-
Thioester-PEG3-Ligand conjugate from step 3.1
-
Hydroxylamine (B1172632) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Maleimide-containing molecule (Ligand-Maleimide)
-
Size-exclusion chromatography (SEC) for purification
Procedure:
-
Dissolve the thioester-PEG3-Ligand conjugate in a suitable buffer, such as PBS containing a co-solvent like DMF or DMSO if needed for solubility.
-
Add a solution of hydroxylamine hydrochloride (excess) to the conjugate solution to deprotect the thioester and generate the free thiol (Thiol-PEG3-Ligand).
-
Monitor the deprotection reaction by LC-MS.
-
Once the deprotection is complete, immediately add the maleimide-containing molecule (1 equivalent) to the reaction mixture.
-
Allow the thiol-maleimide conjugation to proceed at room temperature for 1-2 hours.
-
Purify the final PROTAC molecule using SEC or preparative HPLC.
-
Characterize the final product by HPLC, mass spectrometry, and NMR to confirm its identity and purity.
Visualization of Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.
Caption: A simplified workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: The mechanism of PROTAC-induced targeted protein degradation.
References
The S-Methyl Ethanethioate Group: A Technical Guide for Researchers
An in-depth exploration of the S-methyl ethanethioate functional group, covering its fundamental properties, synthesis, and diverse applications in chemical biology and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of key concepts.
Core Properties of the S-Methyl Ethanethioate Group
The S-methyl ethanethioate group, with the chemical formula CH₃C(O)SCH₃, is a thioester characterized by the linkage of an acetyl group to a methylthio group.[1] This functional group is found in various natural products and plays a significant role in both biological and synthetic chemistry.[2]
Physicochemical Properties
S-methyl ethanethioate is a colorless liquid with a characteristic malodorous quality in its pure form.[2] However, when highly diluted, it contributes to the flavor and aroma profile of various foods, including cheeses.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆OS | [1] |
| Molar Mass | 90.14 g/mol | [1] |
| Density | 1.013 g/cm³ | [2] |
| Boiling Point | 96-97 °C | [2] |
| Melting Point | - | - |
| Flash Point | 12 °C | - |
| Water Solubility | 26.8 g/L (predicted) | [3] |
| logP | 0.27 (predicted) | [3] |
Spectroscopic Data
The structural identification of molecules containing the S-methyl ethanethioate group relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows two singlets: one for the acetyl methyl protons and another for the S-methyl protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon, the acetyl methyl carbon, and the S-methyl carbon.[4]
-
IR Spectroscopy: A strong absorption band corresponding to the thioester C=O stretch is a key diagnostic feature.
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern.[5]
| ¹³C NMR Chemical Shifts (CDCl₃) | δ (ppm) |
| C=O | ~195 |
| CH₃ (acetyl) | ~30 |
| SCH₃ | ~11 |
Note: Chemical shifts can vary depending on the solvent and the overall molecular structure.
The Role of the S-Methyl Ethanethioate Group in Synthesis and Reactivity
The S-methyl ethanethioate group serves as a versatile functional handle in organic synthesis, primarily due to the reactivity of the thioester linkage.
Acetyl Group Transfer
The thioester bond in S-methyl ethanethioate is energy-rich, making it an effective acetyl donor. The Gibbs free energy of hydrolysis for a typical thioester is more negative than that of an oxygen ester, driving acyl transfer reactions. This property is fundamental to its role in biological systems, such as in the action of acetyl-CoA, and is harnessed in synthetic chemistry for acetylation reactions.
The Methanethiolate (B1210775) Leaving Group
The methanethiolate anion (CH₃S⁻) is a relatively good leaving group in nucleophilic acyl substitution reactions. Its stability is greater than that of an alkoxide ion, which explains the higher reactivity of thioesters compared to esters. The leaving group ability is influenced by the pKa of its conjugate acid, methanethiol (B179389) (CH₃SH), which is approximately 10.4. This makes methanethiolate a weaker base and thus a better leaving group than hydroxide.
Applications in Drug Development and Chemical Biology
The unique properties of the S-methyl ethanethioate group have led to its application in several areas of drug discovery and chemical biology.
Native Chemical Ligation
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[6] The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[7] Peptides containing a C-terminal S-acetylthio group can be utilized in NCL, where the S-methyl ethanethioate moiety acts as the reactive handle for the initial transthioesterification step with a thiol catalyst, typically 4-mercaptophenylacetic acid (MPAA).[6] This is followed by an intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site.[6]
Figure 1: Simplified workflow of Native Chemical Ligation.
Bifunctional Chemical Probes
The S-methyl ethanethioate group can be incorporated into bifunctional chemical probes for various applications in chemical biology, such as activity-based protein profiling and target identification.[8] These probes typically contain a reactive group (e.g., the S-methyl ethanethioate for targeting cysteine residues or as a latent acylating agent), a reporter tag (e.g., a fluorophore or biotin), and a linker.
References
- 1. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Showing Compound S-Methyl thioacetate (FDB003209) - FooDB [foodb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 7. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NHS ester-PEG3-S-methyl ethanethioate in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of NHS ester-PEG3-S-methyl ethanethioate , a heterobifunctional linker designed for the development of ADCs with a stable thioether linkage.
The linker features an N-Hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody, a short polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and improve pharmacokinetics, and an S-methyl ethanethioate group, which serves as a protected thiol for subsequent conjugation to a thiol-reactive payload. The resulting thioether bond is highly stable, contributing to a lower risk of premature drug release in circulation.
Mechanism of Action
The overall mechanism of an ADC constructed with this linker follows a well-established pathway. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[1] This binding triggers the internalization of the ADC-antigen complex, typically through endocytosis.[1] Once inside the cell, the complex is trafficked to the lysosome.[1] While the thioether bond itself is non-cleavable, the payload is ultimately released from the antibody through the degradation of the antibody backbone by lysosomal proteases. The released payload can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[2][3] Some payloads are membrane-permeable and can diffuse out of the cell to kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[2]
Data Presentation
The incorporation of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies utilizing PEG linkers. While not specific to the PEG3-S-methyl ethanethioate linker, this data illustrates the expected trends.
Table 1: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | Linker Type | Clearance (mL/day/kg) | Half-life (t½, days) | Area Under the Curve (AUC, h·µg/mL) |
|---|---|---|---|---|
| ADC-1 | Non-PEGylated | High | 5.2 | 7,685 |
| ADC-2 | Linear PEG8 | Moderate | 9.9 | 15,225 |
| ADC-3 | Branched (P-(PEG12)2) | Low | 10.4 | 14,370 |
Data is illustrative and adapted from studies comparing different linker technologies. Actual values will vary based on the antibody, payload, and specific linker.[4][5]
Table 2: Representative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| ADC Construct | Target Cell Line | Linker | IC50 (nM) |
|---|---|---|---|
| ADC-A | CD30+ Lymphoma | Non-PEGylated | 0.15 |
| ADC-B | CD30+ Lymphoma | PEG8 | 0.18 |
| ADC-C | CD30+ Lymphoma | PEG24 | 0.21 |
| Affibody-Drug Conjugate 1 | HER2+ | No PEG | ~1.0 |
| Affibody-Drug-Conjugate 2 | HER2+ | 4 kDa PEG | ~4.5 |
| Affibody-Drug-Conjugate 3 | HER2+ | 10 kDa PEG | ~22.0 |
Data is illustrative. The effect of PEG length on cytotoxicity can be context-dependent. In some cases, longer PEG chains may slightly reduce potency, particularly in miniaturized antibody formats.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs using the this compound linker.
Protocol 1: Two-Step ADC Synthesis
This protocol involves the initial conjugation of the linker to the antibody, followed by the attachment of the payload.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHS ester-PEG3-S-methyl ethanethioate Reaction with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of NHS ester-PEG3-S-methyl ethanethioate, a heterobifunctional linker, for the conjugation of molecules to proteins and other biomolecules. This linker is particularly useful in the construction of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), where precise ligation of two different molecular entities is required.
The linker possesses two reactive moieties:
-
An N-Hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein surface, to form a stable amide bond.
-
An S-methyl ethanethioate group, a thioester, which is specifically designed to react with an N-terminal cysteine residue via Native Chemical Ligation (NCL) to form a native peptide bond.
This document outlines the principles of these reactions and provides detailed protocols for their execution.
Reaction Principles
NHS Ester Reaction with Lysine
The NHS ester is an activated ester that provides a simple and efficient method for acylating primary amines. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the primary amine is deprotonated and thus more nucleophilic.
S-methyl ethanethioate Reaction with N-terminal Cysteine (Native Chemical Ligation)
The S-methyl ethanethioate group is a thioester that undergoes a highly specific reaction with a polypeptide or protein containing an N-terminal cysteine residue. This process, known as Native Chemical Ligation (NCL), involves a two-step mechanism under neutral aqueous conditions:
-
Transthioesterification: The thiol group of the N-terminal cysteine attacks the thioester, forming a new thioester intermediate.
-
S-to-N Acyl Shift: A rapid, intramolecular rearrangement occurs where the α-amino group of the cysteine attacks the newly formed thioester, resulting in the formation of a stable, native peptide bond.
This reaction is highly chemoselective and proceeds efficiently in the presence of other amino acid side chains.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reactions of this compound.
| Parameter | Value | Reference |
| NHS Ester Reaction | ||
| Optimal pH Range | 7.0 - 9.0 | [1] |
| Reaction Time (Room Temp) | 30 - 60 minutes | [1] |
| Reaction Time (4°C) | 2 hours | [1] |
| Molar Excess of NHS Ester | 10- to 50-fold | [1] |
| Native Chemical Ligation | ||
| Optimal pH Range | 7.0 - 7.5 | [2][3] |
| Typical Reaction Time | 2 - 24 hours | [4] |
| Typical Reactant Concentration | 1 - 5 mM | [5] |
| Ligation Efficiency | >90% (can be achieved) | [2] |
Table 1: General Reaction Parameters.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound via Lysine Residues
This protocol describes the general procedure for conjugating the NHS ester moiety of the linker to primary amines on a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF.
-
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry (MS) or SDS-PAGE.
-
Protocol 2: Ligation of the Thioester-Modified Molecule to a Protein with an N-terminal Cysteine (Native Chemical Ligation)
This protocol outlines the procedure for reacting the S-methyl ethanethioate end of the linker (already conjugated to a molecule of interest) with a protein possessing an N-terminal cysteine.
Materials:
-
Thioester-modified molecule (from Protocol 1 or synthesized separately)
-
Protein with an N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine-HCl, 200 mM Sodium Phosphate, pH 7.0-7.5
-
Thiol catalyst (optional, but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the thioester-modified molecule and the N-terminal cysteine-containing protein in the ligation buffer to a final concentration of 1-5 mM each. An equimolar ratio is a good starting point.
-
-
Ligation Reaction:
-
Add TCEP to a final concentration of 1-5 mM to ensure the cysteine thiol is in its reduced state.
-
If using a thiol catalyst, add MPAA or thiophenol to a final concentration of 20-50 mM. This can accelerate the reaction, especially if the thioester is sterically hindered.
-
Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by taking aliquots at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Reaction Monitoring:
-
Analyze the reaction aliquots by analytical HPLC and mass spectrometry to track the consumption of starting materials and the formation of the ligated product.
-
-
Purification:
-
Once the reaction is complete, purify the final ligated product from unreacted starting materials and byproducts using reverse-phase HPLC or another suitable chromatographic method.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and other relevant analytical techniques.
-
Visualizations
Caption: Reaction of NHS ester with a lysine residue.
Caption: Native Chemical Ligation of a thioester with an N-terminal cysteine.
Caption: Overall experimental workflow for two-step conjugation.
References
Application Notes and Protocols for NHS ester-PEG3-S-methyl ethanethioate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS ester-PEG3-S-methyl ethanethioate is a heterobifunctional crosslinker predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs) implicated in various diseases.[1][2] This linker molecule is composed of three key functional components:
-
An N-hydroxysuccinimide (NHS) ester , which is a reactive group that readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of a target protein ligand.
-
A polyethylene glycol (PEG3) spacer, which is a short, hydrophilic chain that provides flexibility and improves the solubility of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter that can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the degradation efficiency.[3][4]
-
An S-methyl ethanethioate group, which acts as a masked thiol. This group can be deprotected to reveal a reactive sulfhydryl (thiol) group, enabling conjugation to a second molecule, typically a ligand for an E3 ubiquitin ligase, through a thioether bond.
The strategic combination of these functionalities allows for the sequential and controlled conjugation of a POI-binding ligand and an E3 ligase-binding ligand to create a functional PROTAC.
Mechanism of Action in Cell-Based Assays
Once synthesized, a PROTAC incorporating the this compound linker mediates its effect in cell-based assays through the following mechanism:
-
Cellular Entry: The PROTAC, due to its chemical properties, permeates the cell membrane to reach the cytoplasm.
-
Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target protein of interest (via the POI ligand) and an E3 ubiquitin ligase (via the E3 ligase ligand). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination of the Target Protein: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds and degrades the target protein into small peptides, effectively removing it from the cell.
-
Catalytic Cycle: After the degradation of the POI, the PROTAC is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.
Applications in Cell-Based Assays
The primary application of PROTACs synthesized using the this compound linker is to induce and quantify the degradation of a specific target protein in a cellular context. This is a powerful tool for:
-
Target Validation: Confirming that the degradation of a specific protein leads to a desired cellular phenotype.
-
Drug Discovery: Developing novel therapeutics that eliminate disease-causing proteins rather than simply inhibiting their function.
-
Understanding Disease Biology: Studying the cellular consequences of removing a specific protein.
Common cell-based assays to evaluate the efficacy of these PROTACs include:
-
Western Blotting: To measure the reduction in the total amount of the target protein.
-
Mass Spectrometry-based Proteomics: For a more global and unbiased view of protein degradation, confirming the selectivity of the PROTAC.
-
Cell Viability and Apoptosis Assays: To assess the downstream functional consequences of target protein degradation.
-
Reporter Gene Assays: To monitor the activity of signaling pathways affected by the degradation of the target protein.
Data Presentation
The efficacy of a PROTAC is typically quantified by two key parameters, which can be determined from dose-response curves generated from cell-based assays:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 1: Hypothetical Quantitative Data for a PROTAC Synthesized with this compound
| Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| Bromodomain-containing protein 4 (BRD4) | MV-4-11 | Western Blot | 300 | 65 |
| Androgen Receptor (AR) | VCaP | In-Cell Western | 50 | 90 |
| Focal Adhesion Kinase (FAK) | HeLa | Mass Spectrometry | 100 | 85 |
Note: The data in this table is illustrative and based on typical performance of PROTACs. Actual values will vary depending on the specific target, ligands, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC.
Step 1: Conjugation of the POI Ligand to the NHS Ester
-
Dissolve the POI ligand: Dissolve the POI ligand containing a primary amine in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add the linker: Add a 1.1 to 1.5 molar excess of this compound to the POI ligand solution.
-
Add a non-nucleophilic base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction.
-
React: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.
-
Purify: Purify the resulting POI-linker conjugate by reverse-phase HPLC.
Step 2: Deprotection of the Thiol and Conjugation of the E3 Ligase Ligand
-
Deprotection: Treat the purified POI-linker conjugate with a suitable deprotecting agent (e.g., hydroxylamine (B1172632) or a mild base) to cleave the thioester and expose the free thiol group.
-
Conjugation: Immediately react the resulting POI-linker-thiol with a maleimide-functionalized E3 ligase ligand.
-
React: Stir the reaction mixture at room temperature for 1-2 hours.
-
Purify: Purify the final PROTAC molecule by reverse-phase HPLC.
Protocol 2: Western Blotting for Measuring PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: Workflow for the synthesis of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Immobilization using NHS ester-PEG3-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS ester-PEG3-S-methyl ethanethioate is a heterobifunctional crosslinker designed for the covalent immobilization of biomolecules onto surfaces. This reagent features two distinct reactive moieties connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester provides a reactive site for primary amines, commonly found in proteins and peptides, forming stable amide bonds.[1][2] The S-methyl ethanethioate group offers a latent thiol functionality, which upon deprotection, can be used for immobilization on surfaces such as gold or reaction with thiol-reactive groups. The PEG3 spacer enhances solubility in aqueous buffers and minimizes non-specific binding of the immobilized biomolecule.[3][4]
This bifunctionality allows for a controlled, two-step immobilization process. First, the NHS ester is reacted with an amine-containing biomolecule in solution. Subsequently, the purified conjugate can be immobilized onto a suitable surface via the deprotected thiol group. This oriented immobilization strategy is highly beneficial in applications such as biosensors, immunoassays, and targeted drug delivery systems, where the specific orientation and accessibility of the biomolecule are critical for its function.[5][6]
Principle of the Method
The surface immobilization process using this compound involves two key chemical reactions:
-
Amine Coupling via NHS Ester: The NHS ester reacts with primary amine groups (-NH2) on the target biomolecule (e.g., lysine (B10760008) residues in a protein) in a nucleophilic acyl substitution reaction. This reaction is typically carried out in a buffer with a pH range of 7.2-8.5 to ensure the amine is deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.[2] This step results in the formation of a stable amide bond, covalently linking the PEG-S-methyl ethanethioate moiety to the biomolecule.
-
Thiol-Mediated Surface Immobilization: The S-methyl ethanethioate group serves as a protected thiol. Treatment with a suitable reagent, such as a hydroxylamine (B1172632) solution, can cleave the thioester to reveal a free sulfhydryl (-SH) group. This free thiol can then be used for immobilization on various surfaces. A common application is the formation of a stable gold-sulfur bond on gold surfaces.
Quantitative Data Summary
The efficiency of surface immobilization can be influenced by several factors including the concentration of the linker and biomolecule, reaction times, pH, and temperature. The following tables provide representative data for typical immobilization experiments using heterobifunctional PEG linkers.
Table 1: Factors Affecting NHS Ester Coupling Efficiency to a Model Protein (e.g., IgG)
| Parameter | Condition | Typical Labeling Efficiency (%) |
| pH | 7.4 | 60-75 |
| 8.0 | 80-95 | |
| 8.5 | 85-98 | |
| Molar Ratio (Linker:Protein) | 5:1 | 40-60 |
| 10:1 | 70-85 | |
| 20:1 | >90 | |
| Reaction Time (at 25°C) | 30 minutes | 50-70 |
| 60 minutes | 80-95 | |
| 120 minutes | >95 |
Table 2: Surface Immobilization Characteristics on a Gold Surface
| Parameter | Value | Method of Determination |
| Immobilized Protein Density | 150 - 400 ng/cm² | Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR) |
| Surface Coverage | 40 - 70% | Atomic Force Microscopy (AFM) or X-ray Photoelectron Spectroscopy (XPS) |
| Stability (in PBS at 37°C) | >95% retention after 24 hours | Fluorescence Microscopy or Ellipsometry |
| Binding Activity of Immobilized Antibody | 80 - 95% of native antibody | ELISA or SPR-based binding assay |
Experimental Protocols
Materials
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein, peptide)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Deprotection solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting columns or dialysis cassettes
-
Substrate for immobilization (e.g., gold-coated sensor chip)
-
Ethanol (B145695) and deionized water for substrate cleaning
Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule
This protocol describes the covalent attachment of the linker to a protein.
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
Prepare the biomolecule in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain primary amines like Tris.
-
-
Conjugation Reaction:
-
Adjust the pH of the biomolecule solution to 8.0 using the reaction buffer.
-
Add the desired molar excess of the linker stock solution to the biomolecule solution. A 10-20 fold molar excess is a good starting point. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove the excess linker and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Surface Immobilization of the Biomolecule-PEG-Thiol Conjugate onto a Gold Surface
This protocol details the deprotection of the S-methyl ethanethioate group and subsequent immobilization onto a gold surface.
-
Substrate Preparation:
-
Clean the gold substrate by sonicating in ethanol and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Deprotection of the S-methyl ethanethioate Group:
-
To the purified biomolecule-PEG-S-methyl ethanethioate conjugate, add the deprotection solution.
-
Incubate for 1-2 hours at room temperature. This will cleave the thioester and generate a free thiol group.
-
Immediately purify the resulting biomolecule-PEG-SH conjugate using a desalting column equilibrated with a slightly acidic buffer (e.g., PBS, pH 6.5) to prevent disulfide bond formation.
-
-
Immobilization on Gold Surface:
-
Immediately apply the purified and deprotected conjugate solution to the clean gold surface.
-
Incubate for 2-12 hours at 4°C in a humidified chamber to allow for the formation of the gold-sulfur bond.
-
After incubation, rinse the surface thoroughly with PBS and deionized water to remove any non-specifically bound molecules.
-
The functionalized surface is now ready for use in downstream applications.
-
Visualizations
Caption: Workflow for surface immobilization.
Caption: Key chemical reactions involved.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Applications of PEGylated NHS Esters in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery, enhancing the therapeutic efficacy of various molecules by improving their pharmacokinetic and pharmacodynamic profiles. PEGylation, the process of covalently attaching PEG chains to a molecule, can significantly increase the in vivo half-life of drugs, reduce their immunogenicity, and improve their solubility and stability. Among the various PEGylation chemistries, N-hydroxysuccinimide (NHS) esters of PEG are widely employed due to their ability to efficiently react with primary amines on proteins, peptides, and other drug carriers to form stable amide bonds.
These application notes provide a comprehensive overview of the use of PEGylated NHS esters in drug delivery, including detailed experimental protocols, quantitative data on the performance of PEGylated systems, and graphical representations of key workflows and principles.
I. Core Principles of PEG-NHS Ester Chemistry
PEG-NHS esters are amine-reactive reagents that facilitate the covalent conjugation of PEG to molecules containing primary amine groups (-NH2), such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, resulting in the formation of a stable amide linkage and the release of NHS. This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5 to ensure the amine is deprotonated and thus, nucleophilic.
II. Applications in Drug Delivery
The versatility of PEG-NHS esters has led to their use in a wide array of drug delivery applications:
-
Protein and Peptide Drug Delivery: PEGylation of therapeutic proteins and peptides can significantly extend their circulation half-life by increasing their hydrodynamic size, which reduces renal clearance. It also shields the protein from proteolytic degradation and can reduce its immunogenicity.
-
Liposomal and Nanoparticle Drug Delivery: The surface of liposomes and nanoparticles can be modified with PEG-NHS esters to create "stealth" drug delivery systems. The PEG layer provides a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis), leading to longer circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Antibody-Drug Conjugates (ADCs): PEG linkers can be incorporated into ADCs to improve their solubility and pharmacokinetic properties. PEG-NHS esters can be used to attach the PEG linker to the antibody.
-
Small Molecule Drug Delivery: While less common, PEG-NHS esters can be used to conjugate PEG to small molecule drugs that have a primary amine, potentially improving their solubility and pharmacokinetic profile.
III. Quantitative Data on PEGylated Drug Delivery Systems
The following tables summarize key quantitative data from various studies on PEGylated drug delivery systems, highlighting the impact of PEGylation on drug loading, release kinetics, pharmacokinetics, and in vivo efficacy.
Table 1: Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles
| Drug | Nanoparticle Formulation | PEGylation Details | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | PLGA Nanoparticles | mPEG-PLGA | 5.2 ± 0.4 | 85.3 ± 3.1 | Fictionalized Data |
| Paclitaxel | Liposomes | DSPE-PEG(2000) | 2.1 ± 0.2 | 92.5 ± 2.8 | Fictionalized Data |
| Curcumin | Chitosan Nanoparticles | NHS-PEG-NHS | 10.7 ± 1.1 | 78.9 ± 4.5 | Fictionalized Data |
| siRNA | Lipid Nanoparticles | C16-PEG2000 | 1.5 ± 0.3 | 95.1 ± 1.9 | Fictionalized Data |
Table 2: In Vitro Drug Release Kinetics from PEGylated Formulations
| Drug | Formulation | Condition | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) | Reference |
| Doxorubicin | PEGylated Liposomes (100 nm) | pH 7.4 | 25.4 ± 2.1 | 48.7 ± 3.3 | Fictionalized Data |
| Doxorubicin | PEGylated Liposomes (200 nm) | pH 7.4 | 18.9 ± 1.8 | 39.2 ± 2.9 | Fictionalized Data |
| Doxorubicin | Non-PEGylated Liposomes | pH 7.4 | 45.1 ± 3.5 | 75.6 ± 4.1 | Fictionalized Data |
| Paclitaxel | PEG-PLGA Micelles | pH 7.4 | 33.8 ± 2.9 | 65.1 ± 4.0 | Fictionalized Data |
Table 3: Pharmacokinetic Parameters of PEGylated Therapeutics
| Therapeutic Agent | Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (mL/h/kg) | Reference |
| Interferon-α2a | Unmodified | 2.3 ± 0.5 | 25 ± 5 | 80 ± 15 | Fictionalized Data |
| Interferon-α2a | PEGylated (40 kDa) | 80.5 ± 10.2 | 1580 ± 210 | 1.2 ± 0.3 | Fictionalized Data |
| Doxorubicin | Free Drug | 0.2 ± 0.05 | 1.5 ± 0.3 | 250 ± 40 | Fictionalized Data |
| Doxorubicin | PEGylated Liposomes | 18.5 ± 2.1 | 850 ± 95 | 2.1 ± 0.4 | Fictionalized Data |
Table 4: In Vivo Efficacy of PEGylated Drug Delivery Systems in Tumor Models
| Drug | Formulation | Tumor Model | Tumor Volume Reduction (%) | Increase in Median Survival Time (%) | Reference |
| Doxorubicin | Free Doxorubicin | 4T1 Breast Cancer | 35 ± 5 | 20 ± 4 | Fictionalized Data |
| Doxorubicin | PEGylated Liposomes | 4T1 Breast Cancer | 75 ± 8 | 80 ± 10 | Fictionalized Data |
| Paclitaxel | Free Paclitaxel | A549 Lung Cancer | 42 ± 6 | 35 ± 5 | Fictionalized Data |
| Paclitaxel | PEG-PLGA Nanoparticles | A549 Lung Cancer | 85 ± 9 | 110 ± 12 | Fictionalized Data |
IV. Experimental Protocols
Protocol 1: PEGylation of a Therapeutic Protein with a PEG-NHS Ester
Materials:
-
Therapeutic Protein (e.g., Lysozyme, BSA)
-
mPEG-Succinimidyl Valerate (mPEG-SVA) or other mPEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis membrane (appropriate molecular weight cut-off) or size-exclusion chromatography column
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE analysis materials
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in PBS to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO to a concentration of 100 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so it should be dissolved just prior to addition to the protein solution.
-
PEGylation Reaction:
-
Calculate the required amount of mPEG-NHS ester to achieve the desired molar excess (e.g., 5-fold, 10-fold, 20-fold molar excess over the protein).
-
Slowly add the calculated volume of the mPEG-NHS ester solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein:
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) to remove unreacted PEG-NHS ester and other small molecules. Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): Alternatively, purify the PEGylated protein using an SEC column equilibrated with PBS. Collect fractions and identify those containing the PEGylated protein.
-
-
Characterization:
-
Determine the protein concentration of the purified PEGylated protein using a BCA assay.
-
Analyze the PEGylation reaction products by SDS-PAGE. PEGylated proteins will migrate slower than the unmodified protein, resulting in bands with higher apparent molecular weights.
-
Further characterization can be performed using techniques such as HPLC and mass spectrometry.
-
Protocol 2: Preparation of PEGylated Liposomes using the Post-Insertion Method
Materials:
-
Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)
-
DSPE-PEG(2000)-NHS ester
-
Ligand with a primary amine (e.g., antibody, peptide)
-
HEPES buffered saline (HBS), pH 7.4
-
Chloroform (B151607) or Dichloromethane
-
Rotary evaporator
-
Bath sonicator
-
Dialysis membrane (e.g., 100 kDa MWCO)
Procedure:
-
Preparation of DSPE-PEG-Ligand Micelles:
-
Dissolve DSPE-PEG(2000)-NHS ester in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Add a solution of the amine-containing ligand in HBS to the lipid film. The molar ratio of ligand to DSPE-PEG-NHS is typically 1:2 to 1:5.
-
Hydrate the lipid film by gentle rotation, followed by bath sonication for 5-10 minutes to form micelles.
-
Incubate the mixture at room temperature for 2-4 hours to allow for conjugation.
-
-
Post-Insertion:
-
Add the pre-formed liposomes to the DSPE-PEG-ligand micelle solution.
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome (B1194612) lipids (e.g., 60°C for DSPC) for 1-2 hours with gentle stirring. This facilitates the insertion of the DSPE-PEG-ligand into the liposome bilayer.
-
-
Purification:
-
Remove unconjugated ligand and micelles by dialysis against HBS at 4°C using a dialysis membrane with an appropriate MWCO.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the PEGylated liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated ligand using a suitable assay (e.g., protein assay for antibody-conjugated liposomes).
-
If a drug is encapsulated, determine the encapsulation efficiency and drug release profile.
-
V. Visualizations
Experimental Workflow for Protein PEGylation
Caption: A schematic overview of the key steps involved in the PEGylation of a protein using an NHS ester.
Logical Relationship of PEGylation Benefits in Drug Delivery
Caption: The interconnected benefits of PEGylation that lead to improved therapeutic outcomes in drug delivery.
Workflow for Preparing PEGylated Liposomes via Post-Insertion
Caption: A step-by-step workflow for the preparation of PEGylated liposomes using the post-insertion method.
Troubleshooting & Optimization
Technical Support Center: NHS ester-PEG3-S-methyl ethanethioate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing NHS ester-PEG3-S-methyl ethanethioate in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the function of each reactive group in this compound?
A1: This is a heterobifunctional crosslinker with two distinct reactive moieties:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) found on proteins and other biomolecules (e.g., the side chain of lysine (B10760008) residues or the N-terminus) to form a stable amide bond.[1]
-
S-methyl ethanethioate: This group is a protected thiol (sulfhydryl, -SH) group. The thioester bond can be cleaved to expose a reactive thiol, which can then be used for subsequent conjugation, for instance, with a maleimide-functionalized molecule.[2][3]
-
PEG3 linker: The short polyethylene (B3416737) glycol (PEG) spacer adds hydrophilicity to the molecule, which can help to improve the solubility of the crosslinker and the resulting conjugate in aqueous buffers.
Q2: What is the optimal pH for the NHS ester reaction?
A2: The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1] At a lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. At a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, reducing the efficiency of the conjugation reaction.[4]
Q3: How should I store the this compound reagent?
A3: The reagent is moisture-sensitive and should be stored at -20°C in a desiccated environment.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[5] It is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and not to store it in solution.[5]
Q4: How do I deprotect the S-methyl ethanethioate group to reveal the thiol?
A4: The most common method for deprotecting an acetylated thiol (thioester) is by using a solution of hydroxylamine (B1172632) at a neutral to slightly basic pH (around 7.0-7.5).[2][3][6] This reaction is typically carried out at room temperature for 1-2 hours.
Q5: Can I perform the NHS ester reaction and the thiol deprotection in a single step?
A5: It is generally not recommended. The conditions for the NHS ester reaction (pH 7.2-8.5) and the hydroxylamine-mediated deprotection are similar, which could lead to a complex mixture of products. A sequential approach is preferred: first, perform the NHS ester conjugation, purify the conjugate, and then proceed with the deprotection of the thiol group. This ensures better control over the reaction and a more homogenous final product.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency in the NHS Ester Reaction
| Potential Cause | Troubleshooting Solution |
| Hydrolysis of NHS ester | - Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[5]- Use anhydrous DMSO or DMF to prepare the stock solution of the crosslinker.[5]- Prepare the stock solution immediately before use. Do not store in solution.[5]- Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1] |
| Presence of primary amines in the buffer | - Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1]- Use phosphate (B84403), carbonate, bicarbonate, HEPES, or borate (B1201080) buffers.[1] |
| Insufficient concentration of reactants | - Increase the molar excess of the this compound crosslinker relative to the target molecule. A 10-20 fold molar excess is a common starting point.[7]- If the target protein concentration is low, a higher molar excess of the crosslinker may be required. |
| Inactive protein/biomolecule | - Confirm the presence and accessibility of primary amines on your target molecule.- Ensure the protein is properly folded and in a native conformation. |
| Incorrect reaction time or temperature | - The reaction is typically performed for 30-60 minutes at room temperature or for 2 hours on ice.[5] Optimize the reaction time for your specific system. |
Problem 2: Low Yield of Thiol after Deprotection
| Potential Cause | Troubleshooting Solution |
| Incomplete deprotection reaction | - Ensure the hydroxylamine solution is freshly prepared.- Optimize the hydroxylamine concentration (typically around 50 mM).[2]- Increase the reaction time (up to 2-6 hours).[6]- Ensure the pH of the deprotection buffer is around 7.0.[2] |
| Oxidation of the free thiol | - Use degassed buffers for the deprotection reaction and subsequent steps to minimize oxygen exposure.[8]- Include a chelating agent like 1-5 mM EDTA in the buffer to prevent metal-catalyzed oxidation.[7] |
| Loss of product during purification | - Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to remove excess hydroxylamine and other small molecules.[2] |
Problem 3: Low Efficiency in the Subsequent Thiol-Maleimide Reaction
| Potential Cause | Troubleshooting Solution |
| Re-oxidation of the thiol to a disulfide | - After deprotection and purification, immediately proceed to the thiol-maleimide conjugation step.- If storage is necessary, store the thiol-containing molecule under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. |
| Hydrolysis of the maleimide (B117702) | - Maleimide groups are unstable at high pH. Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[7] |
| Presence of reducing agents | - If a reducing agent like DTT was used to reduce existing disulfides, it must be removed before adding the maleimide reagent, as it will react with the maleimide. TCEP does not need to be removed.[7] |
| Steric hindrance | - The PEG3 linker is relatively short. If conjugating to a large molecule, steric hindrance might be an issue. Consider using a crosslinker with a longer PEG spacer. |
Quantitative Data Summary
Table 1: NHS Ester Reaction Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.2 - 8.5 | [1] |
| Temperature | 4°C to Room Temperature | [1] |
| Reaction Time | 30 minutes to 4 hours | [1] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | [1] |
| Molar Excess of Crosslinker | 10-20 fold (starting point) | [7] |
Table 2: Thioester Deprotection with Hydroxylamine
| Parameter | Recommended Range/Value | Reference(s) |
| Hydroxylamine Concentration | 50 mM | [2] |
| pH | ~7.0 | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 1 - 2 hours | [2] |
Table 3: Thiol-Maleimide Reaction Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 6.5 - 7.5 | [7] |
| Temperature | 4°C to Room Temperature | [7] |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | [7] |
| Molar Excess of Maleimide | 10-20 fold (starting point) | [7] |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
Step 1: NHS Ester Reaction with a Primary Amine-Containing Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Perform the Conjugation: Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Purify the Conjugate: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the same buffer used in step 1.
Step 2: Deprotection of the S-methyl ethanethioate Group
-
Prepare the Deprotection Buffer: Prepare a solution of 0.5 M hydroxylamine hydrochloride and adjust the pH to 7.0 with NaOH. Prepare a reaction buffer of 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0. All buffers should be degassed.
-
Perform the Deprotection: Add the hydroxylamine solution to the purified conjugate from Step 1 to a final hydroxylamine concentration of 50 mM in the reaction buffer.[2]
-
Incubate: Incubate the reaction for 1-2 hours at room temperature.
-
Purify the Thiolated Protein: Remove the excess hydroxylamine and byproducts by passing the reaction mixture through a desalting column equilibrated with a degassed buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2).
Step 3: Conjugation of the Thiolated Protein with a Maleimide-Functionalized Molecule
-
Prepare the Maleimide Solution: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10 mM.
-
Perform the Conjugation: Add a 10- to 20-fold molar excess of the maleimide solution to the purified thiolated protein from Step 2.
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide-containing molecule is light-sensitive.[7]
-
Quench the Reaction (Optional): To quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the reaction mixture.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any remaining unreacted molecules.
Visualizations
Caption: Reaction mechanism of the two-step conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: NHS ester-PEG3-S-methyl ethanethioate
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the use of NHS ester-PEG3-S-methyl ethanethioate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this molecule and what do they target?
A1: This molecule is a heterobifunctional crosslinker with two key reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The reaction forms a stable, covalent amide bond.[2][3]
-
S-methyl ethanethioate: This is a thioester group. Thioesters can be used in various biochemical reactions, often involving nucleophilic attack at the carbonyl carbon, which can lead to the formation of new bonds. The S-methyl group can be cleaved to reveal a reactive thiol (-SH), which can then be used for subsequent conjugation, for example, to a maleimide-functionalized molecule.
Q2: What is the optimal pH for reacting the NHS ester group?
A2: The optimal pH for reacting an NHS ester with a primary amine is between 7.2 and 8.5.[4][5] A slightly basic pH (8.3-8.5) is often recommended to ensure that the target primary amines are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.[1] However, it's a balancing act, as the rate of hydrolysis of the NHS ester also increases with pH.[4][6]
Q3: How stable is the NHS ester in aqueous solutions?
A3: The NHS ester group is susceptible to hydrolysis in aqueous environments, which is a competing reaction to the desired conjugation.[3][7] The rate of this hydrolysis is highly dependent on pH and temperature.[8] As the pH increases, the half-life of the NHS ester decreases significantly. For instance, a typical NHS-ester compound has a hydrolysis half-life of 4 to 5 hours at pH 7.0 (0°C), but this drops to just 10 minutes at pH 8.6 (4°C).[4] Therefore, aqueous solutions of the reagent should be prepared fresh and used immediately.[9][10]
Q4: What are the common degradation products?
A4: The primary degradation pathway is the hydrolysis of the two ester linkages:
-
NHS ester hydrolysis: The NHS ester reacts with water to form an inactive carboxylic acid and releases N-hydroxysuccinimide (NHS) as a byproduct.[4][11]
-
Thioester hydrolysis: The S-methyl ethanethioate group can also undergo hydrolysis, particularly under basic conditions, to yield a carboxylic acid and methanethiol.[12][13]
Q5: What type of buffers should be used for conjugation reactions?
A5: It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[9][10][14] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers, adjusted to the optimal pH range (7.2-8.5).[4]
Hydrolysis Data Summary
The stability of the NHS ester is critical for successful conjugation. The following table summarizes the approximate half-life of a typical NHS ester at various pH values. Note that these are general values and the exact rate for this compound may vary.
| pH | Temperature (°C) | Approximate Half-Life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [4][6] |
| 8.0 | Room Temp | ~210 minutes | [15] |
| 8.5 | Room Temp | ~180 minutes | [15] |
| 8.6 | 4 | 10 minutes | [4] |
| 9.0 | Room Temp | Minutes | [15][16] |
Visualized Mechanisms and Workflows
Troubleshooting Guide
Problem: Low or No Conjugation Yield to Target Protein
Experimental Protocols
Protocol 1: General Conjugation to a Primary Amine (e.g., Protein)
This protocol describes a general procedure for labeling a protein with this compound. Optimization may be required based on the specific protein.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[17]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.0.[17]
-
Purification equipment (e.g., desalting column, dialysis cassettes).[18]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.[17][18] If the protein is in an incompatible buffer (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column first.[14]
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[9]
-
Perform Conjugation:
-
Calculate the required volume of the reagent stock solution. A 10-20 fold molar excess of the reagent over the protein is a common starting point.[9]
-
Add the calculated volume of the reagent stock solution to the stirring protein solution. The final concentration of organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[2][9]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9] Longer incubation times (up to 4 hours) may be necessary for less reactive proteins.[18]
-
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.[17] Incubate for 15-30 minutes. This step is optional but recommended to ensure no unreacted crosslinker remains.
-
Purify Conjugate: Remove unreacted crosslinker and byproducts (e.g., N-hydroxysuccinimide) from the protein conjugate using a desalting column, dialysis, or size-exclusion chromatography.[1][18]
-
Storage: Store the purified conjugate under conditions optimal for the specific protein, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
Protocol 2: Workflow for Hydrolysis Rate Determination by HPLC
This protocol outlines a method to quantify the stability of the NHS ester in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or Acetonitrile (B52724)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Quenching solution (e.g., 1 M Glycine)
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 20 mg/mL) of the NHS ester compound in anhydrous DMSO.
-
Initiate Hydrolysis: Add a small volume of the stock solution to a larger volume of the pre-warmed aqueous buffer to achieve a final concentration of ~1 mg/mL. Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Sample: Immediately mix the aliquot with an equal volume of quenching solution to stop any further hydrolysis.
-
HPLC Analysis:
-
Inject the quenched sample onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both with 0.1% TFA) to separate the intact NHS ester from its hydrolyzed carboxylic acid product.
-
Monitor the elution profile using a UV detector at a wavelength where the NHS ester or a component of the molecule absorbs (e.g., 260 nm for the NHS leaving group).[4][6]
-
-
Data Analysis:
-
Integrate the peak area of the intact NHS ester at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing NHS Ester-PEG3-S-methyl ethanethioate Conjugation
This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols for researchers using NHS ester-PEG3-S-methyl ethanethioate linkers. The focus is on optimizing the initial amine-reactive conjugation step and the subsequent deprotection of the thioester to generate a reactive thiol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this conjugation?
This is a two-step process. First, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][2] Second, the S-acetyl group (a thioester, referred to here as S-methyl ethanethioate) is chemically removed (deprotected) to reveal a free sulfhydryl (thiol) group, which can be used for subsequent downstream conjugation.[3]
Q2: What is the optimal pH for the initial NHS ester reaction?
The optimal pH for NHS ester coupling is a balance between amine reactivity and ester stability. The reaction is most efficient in the pH range of 7.2 to 8.5.[1][4] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction.[2][5] Above this range, the NHS ester becomes highly susceptible to hydrolysis, which competes with the desired reaction and reduces conjugation efficiency.[2][6]
Q3: How does pH affect the stability (half-life) of the NHS ester?
The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the half-life of the ester in an aqueous solution decreases dramatically. This makes it crucial to perform the conjugation reaction promptly after preparing the reagent solution.[7]
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| This data highlights the rapid hydrolysis of NHS esters at alkaline pH.[1][6][7] |
Q4: Which buffers should I use for the NHS ester reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule.[8][9]
| Recommended Buffers | Buffers to Avoid |
| Phosphate Buffered Saline (PBS), pH 7.2-7.5 | Tris (e.g., TBS) |
| Borate Buffer, pH 8.0-8.5[7] | Glycine (B1666218) |
| Bicarbonate/Carbonate Buffer, pH 8.3-8.5[4][7] | Buffers with ammonium (B1175870) ions[7] |
| HEPES Buffer, pH 7.2-8.5[1][7] | - |
| Note: Tris or glycine can be added at the end of the reaction to quench any remaining active NHS ester.[1][10] |
Q5: How is the S-acetyl (S-methyl ethanethioate) group deprotected to generate a free thiol?
The S-acetyl group is typically removed by reacting the modified molecule with a deacetylation agent. A common and effective method is using hydroxylamine (B1172632)•HCl at a neutral to slightly basic pH.[3][11][12] This reaction is mild and specific, releasing the protected sulfhydryl group for subsequent conjugation steps.[3]
Troubleshooting Guides
Problem: Low Conjugation Yield / Poor Labeling Efficiency
| Possible Cause | Recommended Solution |
| Inactive NHS Ester | The NHS ester moiety is moisture-sensitive and can hydrolyze during storage or after being dissolved.[8][13] Solution: Equilibrate the reagent vial to room temperature before opening to prevent condensation.[8][10] Use high-quality anhydrous solvent (e.g., DMSO or DMF) to prepare the stock solution and use it immediately.[4][14] Do not prepare and store aqueous solutions of the reagent.[4] |
| Incorrect Reaction pH | If the pH is too low (<7.2), the reaction will be very slow. If it is too high (>9.0), hydrolysis will dominate.[4][15] Solution: Ensure your protein is in a recommended amine-free buffer (e.g., PBS, Borate) at a pH between 7.2 and 8.5.[1][7] Verify the pH of the final reaction mixture. |
| Competing Amines in Buffer | Buffers like Tris or glycine contain primary amines that will react with the NHS ester, significantly reducing the efficiency of conjugation to your target molecule.[7][8] Solution: Perform a buffer exchange into a non-amine buffer like PBS or HEPES before starting the conjugation.[8][9] |
| Insufficient Molar Excess | For dilute protein solutions, a higher molar excess of the linker is needed to achieve a sufficient degree of labeling.[8] Solution: Increase the molar excess of the NHS-ester linker. Start with a 10- to 20-fold molar excess and optimize as needed.[8] |
Problem: Protein Aggregation or Precipitation During/After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | The NHS-PEG linker is often dissolved in DMSO or DMF. Adding too much organic solvent to an aqueous protein solution can cause denaturation and precipitation. Solution: Keep the final concentration of the organic solvent below 10% of the total reaction volume.[8] Add the linker solution slowly to the protein solution while gently mixing. |
| High Degree of Labeling | Modifying too many lysine residues can alter the protein's surface charge and solubility, leading to aggregation. Solution: Reduce the molar excess of the NHS-ester reagent or decrease the reaction time. Perform small-scale trials to find the optimal ratio that provides sufficient labeling without causing precipitation.[16] |
| Sub-optimal Buffer Conditions | The buffer composition (e.g., ionic strength, pH) may not be optimal for your specific protein's stability. Solution: Ensure the buffer conditions are suitable for your protein. Consider adding stabilizers (e.g., glycerol (B35011), arginine) if compatible with the conjugation chemistry, though high concentrations of glycerol can decrease efficiency.[1] |
Problem: Low Yield from S-acetyl Deprotection Step
| Possible Cause | Recommended Solution |
| Inefficient Deacetylation | The deacetylation reaction may be incomplete due to sub-optimal conditions. Solution: Ensure the deacetylation solution (0.5M Hydroxylamine, 25mM EDTA, pH 7.2-7.5) is freshly prepared.[3] Allow the reaction to proceed for 2 hours at room temperature.[3] |
| Disulfide Bond Formation | The newly generated free thiols are susceptible to oxidation, leading to the formation of disulfide bonds (dimerization). This prevents their use in subsequent reactions. Solution: Include a chelating agent like EDTA (1-10 mM) in your buffers to inhibit metal-catalyzed oxidation.[3] Use the deprotected, thiol-containing molecule immediately in the next conjugation step. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol describes the conjugation of the NHS ester-PEG3-S-acetyl linker to a protein.
-
Buffer Exchange: Ensure the protein (e.g., an antibody at 1-10 mg/mL) is in an amine-free buffer, such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).[3][8] If necessary, perform dialysis or use a desalting column for buffer exchange.[8]
-
Prepare Linker Solution: Immediately before use, equilibrate the NHS-ester linker vial to room temperature.[8] Dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[8]
-
Calculate Molar Excess: Determine the volume of linker solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling antibodies.[8]
-
Reaction: Add the calculated volume of the linker stock solution to the protein solution. Ensure the final volume of organic solvent does not exceed 10%.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis. The resulting conjugate now has a protected thiol group.
Protocol 2: S-acetyl Group Deprotection
This protocol describes the deprotection of the S-acetyl group to generate a reactive thiol.
-
Prepare Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, and adjust the pH to 7.2-7.5.[3]
-
Deprotection Reaction: Add the deacetylation solution to the S-acetyl-modified protein. A typical ratio is 1 part deacetylation solution to 10 parts protein solution (e.g., 100 µL for every 1 mL of protein).[3]
-
Incubation: Incubate the mixture for 2 hours at room temperature.[3]
-
Purification: Immediately purify the now thiol-activated protein from hydroxylamine and other byproducts using a desalting column. Equilibrate the column with a buffer containing 10 mM EDTA to prevent re-oxidation of the thiol group.[3]
-
Proceed to Next Step: Use the purified, thiol-containing protein immediately for downstream conjugation (e.g., with a maleimide-activated molecule).
Protocol 3: Quantifying Conjugation Efficiency
Assessing the degree of labeling (DOL) is crucial for optimization and consistency.
-
UV-Vis Spectroscopy: For some linkers that contain a chromophore, the DOL can be estimated by measuring absorbance at 280 nm (for the protein) and the specific wavelength for the linker.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a highly accurate method. The mass shift between the unmodified and modified protein corresponds to the number of linker molecules attached.
-
Ellman's Reagent Assay: After the deprotection step (Protocol 2), Ellman's Reagent can be used to quantify the number of free sulfhydryl groups introduced onto the protein, which directly corresponds to the number of conjugated linkers.[12]
Visual Guides
Caption: Experimental workflow for NHS-ester conjugation and subsequent thiol deprotection.
Caption: Reaction scheme for NHS ester conjugation with a primary amine.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. memphis.edu [memphis.edu]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. glenresearch.com [glenresearch.com]
Technical Support Center: NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the covalent labeling of biomolecules. Here you will find troubleshooting guides and frequently asked questions to help you optimize your conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester.[1][2] Generally, a pH range of 7.2 to 8.5 is recommended.[3][4] At a lower pH, primary amines are protonated and thus poor nucleophiles, leading to a slow reaction rate.[1][5][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[1][3][5] For many applications, a pH of 8.3-8.5 is considered optimal.[5][6]
Q2: What type of buffer should I use for my NHS ester conjugation?
It is critical to use a buffer that does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][7] These buffers will compete with the target biomolecule for reaction with the NHS ester, significantly lowering the conjugation efficiency.[4][8] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3] A 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at the desired pH are common choices.[5][9]
Q3: My NHS ester reagent is not dissolving in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[3] In such cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5][10] This stock solution can then be added to the aqueous solution of the biomolecule.[5] It is crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which can react with the NHS ester.[5]
Q4: How should I store my NHS ester reagents?
NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C.[7][10][11][12] Before opening, it is important to allow the reagent vial to equilibrate to room temperature to prevent water condensation, which can hydrolyze the ester.[10][11][13] For long-term storage of dissolved NHS esters, use an anhydrous organic solvent like DMF or DMSO and store at -20°C.[5][11] However, it is generally recommended to prepare stock solutions fresh for each experiment.[7][10]
Q5: Can NHS esters react with other amino acid residues besides lysine?
While NHS esters are highly reactive towards primary amines (the N-terminus and the epsilon-amino group of lysine), side reactions with other nucleophilic residues can occur, particularly if the pH is not optimal.[14] These include hydroxyl groups on serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine.[7] However, the resulting ester, thioester, and other linkages are generally less stable than the amide bond formed with primary amines.[7][15]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low conjugation efficiency is a frequent issue in NHS ester bioconjugation. The following troubleshooting guide will help you identify and resolve the potential causes.
Caption: Troubleshooting workflow for low or no conjugation yield.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Buffer pH | The reaction is highly pH-dependent. A pH below 7 can lead to protonation of amines, inhibiting the reaction, while a pH above 9 accelerates NHS ester hydrolysis.[4][5] | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is generally 7.2-8.5.[3][4] |
| Use of Amine-Containing Buffers | Buffers with primary amines (e.g., Tris, glycine) will compete with your biomolecule for the NHS ester, significantly reducing your yield.[4][8] | Perform a buffer exchange to an amine-free buffer like PBS, borate, or bicarbonate buffer before starting the conjugation.[3] |
| NHS Ester Hydrolysis | NHS esters are moisture-sensitive and can hydrolyze in the presence of water, rendering them inactive.[1][13][15] This is a major competing reaction.[] | Use a fresh vial of NHS ester. Ensure reagents are stored properly in a desiccated environment.[10][11] When preparing stock solutions in organic solvents, use anhydrous grade DMSO or DMF.[7][11] |
| Low Reactant Concentrations | If the concentration of your biomolecule is too low, the competing hydrolysis of the NHS ester can become the dominant reaction.[3] | Increase the concentration of your protein or other biomolecule. A concentration of 1-10 mg/mL is often recommended.[5] |
| Suboptimal Molar Ratio | An insufficient molar excess of the NHS ester can lead to incomplete labeling. | Optimize the molar ratio of NHS ester to your biomolecule. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[17] |
| Presence of Other Nucleophiles | Other nucleophiles in your biomolecule solution, such as sodium azide (B81097) or other preservatives, can interfere with the reaction.[3] | Remove any interfering substances by dialysis or buffer exchange prior to conjugation. |
Data Summary
Table 1: pH Influence on NHS Ester Stability
The stability of an NHS ester in aqueous solution is highly dependent on the pH. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life for the reagent.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3] |
| 8.6 | 4 | 10 minutes[3] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of an NHS ester to a protein. Optimization may be required for your specific protein and NHS ester.
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester reagent
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting or size-exclusion column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5]
-
If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange.
-
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by running the reaction mixture through a desalting or size-exclusion chromatography column.[5]
-
Caption: General experimental workflow for protein bioconjugation.
Signaling Pathways and Logical Relationships
// Nodes Protein [label="Protein with Primary Amine\n(e.g., Lysine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="NHS Ester Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="Water (H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide_Bond [label="Stable Amide Bond\n(Desired Conjugate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Carboxylic_Acid [label="Inactive Carboxylic Acid\n(Hydrolyzed Reagent)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Protein -> Amide_Bond [label="Aminolysis\n(pH 7.2-8.5)", color="#34A853"]; NHS_Ester -> Amide_Bond [color="#34A853"]; NHS_Ester -> Carboxylic_Acid [label="Hydrolysis\n(Competing Reaction)", color="#EA4335"]; Water -> Carboxylic_Acid [color="#EA4335"]; } .end
Caption: Competing reactions in NHS ester bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
effect of pH on NHS ester-PEG3-S-methyl ethanethioate reactivity.
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using NHS ester-PEG3-S-methyl ethanethioate for bioconjugation. The following sections address common questions and troubleshooting scenarios related to the effect of pH on the reactivity of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction is between 8.3 and 8.5.[1][2] In this range, the primary amine on the target molecule is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester remains manageable. Reactions can also be performed at a lower pH (e.g., 7.2-8.0), but they will proceed more slowly.[3]
Q2: Why is the reaction pH so critical?
A2: The reaction of an NHS ester with a primary amine is a competition between two reactions: the desired aminolysis (amide bond formation) and the undesired hydrolysis (reaction with water). Both of these reactions are pH-dependent. At low pH, the amine is protonated (-NH3+) and is not a good nucleophile, so the reaction will not proceed efficiently.[1][2] At high pH, the rate of NHS ester hydrolysis increases significantly, which can consume the reagent before it has a chance to react with the target molecule, thus lowering the conjugation yield.[1][3]
Q3: Which buffers should I use for the conjugation reaction?
A3: Amine-free buffers are essential. Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[3] A 0.1 M sodium bicarbonate buffer is often used to maintain the optimal pH of 8.3-8.5.[1] Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[3][4]
Q4: How stable is the this compound in solution?
A4: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions.[5] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[1][4][6] Do not prepare aqueous stock solutions for storage.[4][7] A solution of the NHS ester in high-quality, amine-free DMF can be stored for 1-2 months at -20°C.[1]
Q5: What about the stability of the S-methyl ethanethioate group?
A5: Thioesters are generally stable at neutral pH.[8] However, they can be susceptible to hydrolysis at very high pH or in the presence of strong nucleophiles. Under the recommended reaction conditions for NHS ester coupling (pH 7.2-8.5), the S-methyl ethanethioate group is expected to be stable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incorrect pH: The reaction buffer pH is too low (amine is protonated) or too high (NHS ester hydrolysis). | Verify the pH of your reaction buffer is in the optimal range of 8.3-8.5.[1][2] Use a freshly prepared buffer. |
| Hydrolyzed Reagent: The NHS ester reagent was exposed to moisture before or during the reaction. | Equilibrate the reagent vial to room temperature before opening to prevent condensation.[4][7] Dissolve the reagent in anhydrous DMSO or DMF immediately before use.[4] | |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS, bicarbonate, or borate.[3] If quenching is needed, add a Tris or glycine (B1666218) solution after the desired reaction time.[3] | |
| Insufficient Reagent: The molar excess of the NHS ester reagent is too low. | Increase the molar excess of the NHS ester reagent. A 5- to 20-fold molar excess is a common starting point for protein labeling.[4][7] | |
| Precipitation during reaction | Solvent Issues: The concentration of organic solvent (from dissolving the reagent) is too high, causing the protein to precipitate. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[4][7] |
| Protein Concentration: The protein concentration is too high, leading to aggregation upon modification. | Reduce the protein concentration. Optimal concentrations are typically in the 1-10 mg/mL range.[1] | |
| No reaction or very slow reaction | Low Temperature: The reaction is being performed at too low a temperature. | Reactions can be performed at room temperature for 1-4 hours or at 4°C overnight.[1][3] If the reaction is slow, try incubating at room temperature. |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction rates. | For labeling small amounts of biomolecules, keep the reaction volume to a minimum (e.g., 10-20 µL) to maintain higher reactant concentrations.[1] |
Quantitative Data
Table 1: Effect of pH on NHS Ester Half-Life
This table illustrates the competing hydrolysis reaction. As pH increases, the stability of the NHS ester in aqueous solution decreases dramatically.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [3] |
| 8.5 | Room Temp | ~180 minutes | [9] |
| 8.6 | 4 | 10 minutes | [3] |
| 9.0 | Room Temp | ~125 minutes | [9] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | Optimal efficiency is typically found between 8.3-8.5.[1][2][3] |
| Temperature | 4°C to Room Temperature | Longer incubation times are needed at lower temperatures.[3] |
| Reaction Time | 30 minutes - 4 hours (RT) or overnight (4°C) | Monitor reaction progress if possible.[1][3][4] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines.[3] |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for your specific application.
-
Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[1] Ensure the buffer is fresh and free of any amine contaminants.
-
Protein Preparation : Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL.[1] If your protein is stored in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer via dialysis or desalting column.[4]
-
Reagent Preparation : Equilibrate the vial of this compound to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Reaction : Add a 20-fold molar excess of the dissolved NHS ester reagent to the protein solution.[4] Gently mix immediately. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4]
-
Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[1][3]
-
Quenching (Optional) : To stop the reaction, add a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[3]
-
Purification : Remove excess, unreacted reagent and byproducts by using a desalting column, gel filtration, or dialysis.[1]
Visualizations
Below are diagrams illustrating key concepts in NHS ester chemistry.
Caption: Competing reactions in NHS ester conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. confluore.com [confluore.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
choosing the right buffer for NHS ester reactions.
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4][5] The reaction is highly dependent on pH.[3][6][7] At a lower pH, the primary amine groups on your molecule of interest are protonated, which makes them unreactive.[3][6][7][8] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction and reduces the overall efficiency.[1][2][3][6][7][8][9] For many applications, a pH of 8.3-8.5 is considered optimal.[3][6][7][10]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][3][4] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[3][6][7][10] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this will slow down the reaction rate and may require longer incubation times.[3][11]
Q3: Are there any buffers I should avoid?
Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][3][4][12] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[1][2][3] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][3][13]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[1] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][6][14][15] It is crucial to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[6]
Q5: How can I stop (quench) the NHS ester reaction?
To stop the reaction, you can add a small amount of a primary amine-containing buffer. Common quenching reagents include Tris-HCl, glycine, lysine, or ethanolamine.[1][13][15][16] For example, adding 1 M Tris-HCl to a final concentration of 20-50 mM will effectively quench the reaction.[13][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Suboptimal pH: The pH of your reaction buffer is outside the optimal range of 7.2-8.5.[2][3] | Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary.[2] |
| Presence of Primary Amines in Buffer: Your buffer contains primary amines (e.g., Tris, glycine) that are competing with your target molecule.[1][2][3] | Perform a buffer exchange using dialysis or a desalting column to move your protein into an amine-free buffer like PBS or sodium bicarbonate.[12][15] | |
| Hydrolyzed NHS Ester: The NHS ester has been degraded by moisture. NHS esters are moisture-sensitive.[12][15][17] | Always use fresh, high-quality NHS ester. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[12][17] Prepare NHS ester solutions immediately before use and do not store them in aqueous solutions.[12][15][17] | |
| Low Reactant Concentrations: The concentration of your protein or NHS ester is too low, leading to inefficient labeling, as hydrolysis becomes a more dominant competing reaction.[1][2] | Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[2] | |
| Precipitation During Reaction | Protein Aggregation: The addition of the NHS ester solution (especially from an organic solvent) or a change in pH is causing your protein to precipitate. | Ensure your protein is soluble and stable in the chosen reaction buffer.[18] Consider adding the NHS ester solution dropwise while gently stirring. |
| Poorly Soluble NHS Ester: The NHS ester is not fully dissolved in the reaction mixture. | Ensure the NHS ester is completely dissolved in the organic solvent before adding it to the aqueous reaction buffer. The final volume of the organic solvent should typically be between 0.5% and 10%.[1] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in the pH of the reaction mixture.[3][6][7] | Monitor the pH of the reaction throughout the incubation period, especially for longer reactions.[6][7] Use a more concentrated buffer to maintain a stable pH.[3][6][7] |
| Variable Reagent Quality: Impurities in the NHS ester or the organic solvent (e.g., amines in DMF) are affecting the reaction outcome.[3][6] | Use high-quality, anhydrous DMSO or amine-free DMF.[3][6] |
Data Summary
NHS Ester Hydrolysis Rate
The stability of the NHS ester is highly dependent on the pH and temperature of the reaction buffer. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[1][9] |
| 8.0 | 4°C | ~1 hour[16] |
| 8.6 | 4°C | 10 minutes[1][9][16] |
Key Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[15]
-
NHS ester of the desired label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[15]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[6][15]
-
Desalting column or dialysis equipment for purification[11][15]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.[12][15] Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[15]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[6][15] The volume of the organic solvent should be minimal.
-
Perform the Conjugation Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing.[6] The molar ratio of NHS ester to protein will need to be optimized, but a 10-20 fold molar excess is a common starting point. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][6][11][15] If the label is light-sensitive, protect the reaction from light.[15]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[13][16]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[11][15]
Visualizations
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. glenresearch.com [glenresearch.com]
- 12. broadpharm.com [broadpharm.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: NHS ester-PEG3-S-methyl ethanethioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of NHS ester-PEG3-S-methyl ethanethioate.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, the compound should be kept at -20°C.[1][2] Once opened, it is recommended to use the reagent promptly. If you need to store it after opening, ensure the container is tightly sealed to prevent moisture contamination.
Q2: What is the recommended procedure for preparing a stock solution?
A2: It is best to prepare solutions on the same day of use.[2] If a stock solution is necessary, dissolve the compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store it in tightly sealed vials at -20°C for up to one month.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]
Q3: In which solvents is this compound soluble?
A3: While specific data for this exact compound is limited, similar NHS ester-PEG linkers are soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[4]
Q4: What is the stability of this compound in aqueous solutions?
A4: The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is dependent on the pH of the solution. At pH 7 and 0°C, the half-life of an NHS ester is approximately 4-5 hours.[3][5] This decreases significantly as the pH increases, with a half-life of about 10 minutes at pH 8.6 and 4°C.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the NHS ester: The reagent was exposed to moisture or the reaction buffer pH is too high. | Ensure the reagent is stored under desiccated conditions and allow it to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous solvents. Perform the reaction at the optimal pH range of 7.2-8.5.[3][6] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0.[7] | |
| Inactive reagent: The NHS ester has degraded due to improper storage. | Discard the old reagent and use a fresh vial. | |
| Precipitation of the reagent during the reaction | Poor solubility of the reagent in the reaction buffer: The concentration of the organic solvent from the stock solution is too high, or the reagent itself is not sufficiently soluble in the aqueous reaction mixture. | Ensure the volume of the organic solvent used to dissolve the reagent does not exceed 10% of the final reaction volume.[7] If solubility issues persist, consider using a different co-solvent. |
| Non-specific binding or aggregation of the conjugated protein | Over-labeling of the protein: Too many primary amines on the protein have been modified, leading to changes in protein structure and properties. | Reduce the molar excess of the NHS ester reagent in the reaction. Optimize the reaction time and temperature. |
| Presence of unreacted crosslinker: Excess reagent that was not quenched or removed after the reaction can cause aggregation. | After the conjugation reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to stop the reaction.[8] Purify the conjugate using dialysis or gel filtration to remove excess reagent.[7] |
Quantitative Data Summary
| Parameter | Value | Conditions |
| Long-term Storage Temperature | -20°C | Solid form |
| Stock Solution Storage | -20°C for up to 1 month | In anhydrous DMSO or DMF[3] |
| Optimal Reaction pH | 7.2 - 8.5 | For reaction with primary amines[3][6] |
| NHS Ester Half-life (Hydrolysis) | 4 - 5 hours | pH 7.0, 0°C[3][5] |
| 10 minutes | pH 8.6, 4°C[3][5] |
Experimental Protocols
Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Perform the Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by dialysis against a suitable buffer or by using a gel filtration column.
-
Characterize the Conjugate: Determine the degree of labeling and confirm the integrity of the conjugated protein using appropriate analytical techniques such as spectroscopy, electrophoresis, or mass spectrometry.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Reaction of NHS ester with a primary amine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. This compound|COA [dcchemicals.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to NHS Ester-PEG3-S-methyl Ethanethioate Bioconjugates
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker's composition, length, and reactivity profoundly influence the efficacy, stability, and pharmacokinetic properties of the final conjugate. This guide provides a comprehensive characterization of bioconjugates synthesized using NHS ester-PEG3-S-methyl ethanethioate, a heterobifunctional linker, and objectively compares its performance with other common alternatives, supported by established principles and detailed experimental protocols for independent validation.
This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker designed for the synthesis of PROTACs.[1][2][3] It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and an S-methyl ethanethioate group. The PEG3 component provides a hydrophilic spacer that can enhance the solubility and cell permeability of the resulting bioconjugate.[4][5]
Performance Characteristics and Comparison
While specific experimental data for this compound is limited in publicly available literature, we can infer its performance based on the well-characterized behavior of its constituent functional groups and compare it to common alternatives.
| Feature | This compound | Maleimide-PEG Linkers | Azide/Alkyne-PEG Linkers (Click Chemistry) |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) | Bioorthogonally incorporated azides or alkynes |
| Reaction pH | Typically 7.2-8.5 | 6.5-7.5 | Neutral |
| Reaction Speed | Moderate to Fast | Fast | Very Fast (Copper-catalyzed or strain-promoted) |
| Bond Stability | Stable amide bond | Stable thioether bond | Stable triazole ring |
| Specificity | Moderate (targets multiple lysines) | High (targets less abundant cysteines) | Very High (bioorthogonal) |
| Solubility | PEG spacer enhances solubility[4][5] | PEG spacer enhances solubility | PEG spacer enhances solubility |
| PROTAC Efficacy | Linker length is a critical determinant of PROTAC efficacy.[4][6] PEG3 provides a flexible linker of a defined length. | Linker composition and rigidity can influence ternary complex formation and efficacy. | Modular nature allows for rapid screening of linker lengths and compositions.[7] |
| S-methyl ethanethioate functionality | The reactivity of the S-methyl ethanethioate group is not well-documented in bioconjugation literature. Thioesters are known to be more reactive towards aminolysis than hydrolysis.[8] This suggests it could be a site for further modification or may have a role in the biological activity of the conjugate. | Not applicable. | Not applicable. |
Experimental Protocols
To facilitate the characterization and comparison of bioconjugates prepared with this compound, the following detailed experimental protocols are provided.
Protocol 1: General Procedure for Protein Conjugation
This protocol outlines the steps for conjugating the NHS ester moiety of the linker to primary amines on a target protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) at a concentration of 1-5 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using dialysis or a desalting column.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine (B1666218) to consume unreacted NHS ester.
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the linker or payload has a chromophore) or mass spectrometry (MALDI-TOF or ESI-MS).
-
Assess the purity and aggregation of the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).
-
Confirm the identity and integrity of the conjugate by mass spectrometry.
-
Protocol 2: Assessment of Conjugate Stability
This protocol is designed to evaluate the stability of the amide and thioester linkages under physiological conditions.
-
Sample Preparation:
-
Dilute the purified bioconjugate to a final concentration of 1 mg/mL in PBS (pH 7.4) and in a more acidic buffer (e.g., citrate (B86180) buffer, pH 5.5) to mimic endosomal conditions.
-
Prepare control samples of the unconjugated protein.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw aliquots for analysis.
-
-
Analysis:
-
Analyze the aliquots by SEC-HPLC to monitor for fragmentation or aggregation.
-
Use RP-HPLC or LC-MS to detect the release of any payload or linker fragments, which would indicate cleavage of the amide or thioester bond.
-
Protocol 3: Comparative Analysis of PROTAC Efficacy
This protocol provides a framework for comparing the protein degradation efficiency of a PROTAC synthesized with this compound to other PROTACs with different linkers.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line expressing the target protein.
-
Treat the cells with varying concentrations of the different PROTACs for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each treatment group by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a reporter (e.g., HRP) and visualize the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) for each PROTAC to compare their efficacy.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for the bioconjugation of this compound to a target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A-Head-to-Head Comparison of NHS Ester and Maleimide Linkers for Protein Conjugation
In the realm of bioconjugation, the precise and stable linking of molecules to proteins is fundamental for developing therapeutics, diagnostics, and research tools. Among the most prevalent methods, N-hydroxysuccinimide (NHS) esters and maleimides are two powerhouse chemistries, each with distinct reactivity profiles. This guide provides an objective, data-driven comparison to help researchers and drug development professionals select the optimal linker for their specific application.
Reaction Chemistry: Amines vs. Thiols
The core difference between NHS esters and maleimides lies in their target functional groups.
NHS Esters: Targeting Primary Amines
NHS esters react with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues, to form a stable and irreversible amide bond.[1][2] This reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing NHS as a leaving group.[3] The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[2]
Maleimides: Targeting Sulfhydryl Groups
Maleimides are highly selective for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues.[4][5] The reaction proceeds via a Michael addition, forming a stable thioether bond.[6][7] This conjugation is most efficient and highly specific within a narrow pH range of 6.5 to 7.5.[4][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8]
Comparative Performance Data
The choice between NHS esters and maleimides often depends on the desired specificity, the stability of the final conjugate, and the characteristics of the protein being modified.
| Feature | NHS Ester Linkers | Maleimide Linkers |
| Target Group | Primary amines (Lysine, N-terminus)[1][2] | Sulfhydryl/Thiol groups (Cysteine)[4][5] |
| Optimal pH | 7.2 - 8.5[2] | 6.5 - 7.5[4][6] |
| Bond Formed | Amide[1] | Thioether[6] |
| Bond Stability | Highly stable and considered irreversible.[1] | Generally stable, but the thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[8][9] The succinimide (B58015) ring can be hydrolyzed at higher pH to form a more stable, ring-opened structure.[10] |
| Specificity | Less specific due to the high abundance of lysine residues on the protein surface, which can lead to a heterogeneous mixture of conjugates.[11] | Highly specific due to the lower abundance of free cysteine residues, allowing for more site-specific conjugation.[5] |
| Primary Side Reaction | Hydrolysis of the NHS ester in aqueous solutions, which competes with the amine reaction and reduces efficiency. The rate of hydrolysis increases with pH.[2][12] | Hydrolysis of the maleimide ring at pH > 7.5, rendering it inactive.[6] Reaction with amines at pH > 7.5.[9] Thiol exchange (retro-Michael reaction).[9] |
Quantitative Stability Comparison
The stability of the resulting conjugate is a critical factor, particularly for in vivo applications like antibody-drug conjugates (ADCs).
| Linker Type | Conjugate | Stability Condition | Half-life (t½) | Key Findings |
| Maleimide | ADC | Human Plasma | ~7 days | The thioether bond can be susceptible to a retro-Michael reaction, leading to payload exchange with molecules like albumin.[8] |
| Maleimide (Ring-Opened) | ADC | Human Plasma | >21 days | Post-conjugation hydrolysis of the succinimide ring at basic pH (e.g., pH 9.0) results in a significantly more stable, ring-opened structure that is resistant to thiol exchange.[9][10] |
| NHS Ester | Protein-Dye Conjugate | Physiological Buffer (pH 7.4) | Very high (> weeks) | The amide bond is extremely stable under physiological conditions and is not prone to cleavage or exchange reactions.[1] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful conjugation.
General Protocol for NHS Ester Conjugation
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.
-
Buffer Preparation : Prepare a non-amine-containing buffer such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate at pH 8.3-8.5.[3][13] Avoid buffers like Tris or glycine (B1666218) as they contain primary amines that will compete with the reaction.[12]
-
Protein Preparation : Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Solution : Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF to a concentration of 10 mM.[14] NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[12]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.[14]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[14]
-
Quenching (Optional) : The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[14]
-
Purification : Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[14]
General Protocol for Maleimide Conjugation
This protocol outlines a general procedure for labeling a protein's cysteine residues.
-
Buffer Preparation : Prepare a degassed, non-thiol-containing buffer such as PBS, Tris, or HEPES at pH 7.0-7.5.[15] Degassing is important to prevent oxidation of sulfhydryl groups.[15]
-
Protein Preparation and Reduction : Dissolve the protein in the reaction buffer at 1-10 mg/mL.[15] If the target cysteines are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[9][15]
-
Maleimide Solution : Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation : Incubate for 2 hours at room temperature or overnight at 4°C. The vial should be flushed with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.[15]
-
Purification : Purify the conjugate from unreacted maleimide and other reagents using gel filtration, HPLC, or dialysis.[15][16]
Logical Framework for Linker Selection
Choosing the appropriate linker chemistry is a critical decision in the design of a bioconjugate. The following decision tree provides a logical guide for researchers.
Conclusion
Both NHS esters and maleimides are powerful tools for protein conjugation, but their optimal use cases are distinct.
-
NHS esters are ideal for robust, indiscriminate labeling of proteins via abundant lysine residues, forming highly stable amide bonds. They are excellent for applications like preparing immunogens or immobilizing proteins on surfaces where site-specificity is not a primary concern.
-
Maleimides offer high selectivity for cysteine residues, enabling site-specific modifications that are often critical for preserving protein function, as seen in the development of antibody-drug conjugates. While the initial thioether bond can be reversible, simple downstream processing can enhance its stability for demanding in vivo applications.
By understanding the underlying chemistry, performance characteristics, and procedural nuances of each linker type, researchers can make informed decisions to achieve their desired bioconjugation outcomes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
A Comparative Guide to the Stability of NHS ester-PEG3-S-methyl ethanethioate Conjugates
For researchers, scientists, and drug development professionals engaged in the field of bioconjugation, the stability of the linker used to attach therapeutic or imaging agents to biomolecules is of paramount importance. The choice of linker chemistry can significantly impact the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of the stability of bioconjugates prepared using NHS ester-PEG3-S-methyl ethanethioate with those created using the more traditional maleimide-based linkers. This comparison is supported by available experimental data and detailed methodologies for assessing conjugate stability.
Introduction to Thiol-Reactive Linkers
The this compound linker is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form a stable amide bond. The S-methyl ethanethioate moiety is a thioester that can react with thiol groups, such as those on cysteine residues, although this reactivity is less commonly exploited for initial conjugation compared to its potential for subsequent reactions or as a stable linkage.
Maleimide-based linkers are a widely used class of thiol-reactive reagents in bioconjugation.[1] The maleimide (B117702) group reacts specifically with sulfhydryl groups on cysteine residues via a Michael addition reaction to form a thioether bond.[1] While this reaction is efficient, the resulting succinimidyl thioether linkage has known stability issues in physiological environments.[2]
Comparative Stability of Linker Chemistries
The stability of a bioconjugate is influenced by the lability of its various components under physiological conditions. For the this compound linker, the stability of both the NHS ester (prior to conjugation) and the resulting thioester bond (post-conjugation) are key considerations. For maleimide-based linkers, the stability of the maleimide-thiol adduct is the primary concern.
Data on Linker Stability
The following table summarizes the available data on the stability of these linker chemistries. It is important to note that the data is compiled from various sources and may not be directly comparable due to different experimental conditions.
| Linker Component/Adduct | Moiety | Stability Characteristics | Quantitative Data (Half-life, t½) | Key Considerations |
| NHS Ester | Amine-reactive group | Susceptible to hydrolysis, which is highly pH-dependent. The rate of hydrolysis competes with the aminolysis reaction during conjugation. | - 4-5 hours at pH 7.0, 0°C- 10 minutes at pH 8.6, 4°C | Hydrolysis increases with higher pH and temperature. Conjugation reactions should be performed promptly after reagent dissolution in aqueous buffers. |
| S-methyl ethanethioate | Thioester | Susceptible to hydrolysis and aminolysis. Generally more stable than activated esters like NHS esters. | Estimated t½ of hydrolysis for a protein thioester is ~160 hours. | The rate of hydrolysis can be influenced by enzymatic activity (esterases) in plasma. |
| Maleimide-Thiol Adduct (Thioether) | Thiol-reactive adduct | Prone to a retro-Michael reaction, leading to deconjugation. This process is accelerated by the presence of other thiols, such as glutathione (B108866) and albumin.[2] | Highly variable, ranging from 3.1 to 258 hours in the presence of glutathione, depending on the maleimide N-substituent and the thiol pKa. | The succinimide (B58015) ring can undergo hydrolysis to a more stable ring-opened form, which is resistant to the retro-Michael reaction.[2] |
| "Next-Generation" Maleimides (e.g., N-aryl) | Thiol-reactive adduct | Designed for increased stability. The thio-succinimide ring undergoes faster hydrolysis to the stable ring-opened form, preventing the retro-Michael reaction. | - | Offers a more stable alternative to traditional N-alkyl maleimides. |
| Vinyl Sulfone-Thiol Adduct (Thioether) | Thiol-reactive adduct | Forms a stable, irreversible thioether bond. | - | Generally has slower reaction kinetics compared to maleimides.[1] |
Mechanisms of Instability and Reaction Pathways
This compound Conjugation and Stability
The conjugation process involves the reaction of the NHS ester with a primary amine on a biomolecule. The stability of the resulting amide bond is generally high under physiological conditions. The S-methyl ethanethioate moiety remains as part of the linker. Its stability is primarily dictated by its susceptibility to hydrolysis.
Conjugation and potential hydrolysis of the thioester linker.
Maleimide-Thiol Conjugate Instability Pathways
The instability of the maleimide-thiol adduct is a significant concern, particularly for in vivo applications. The two competing pathways are the retro-Michael reaction, which leads to deconjugation, and the hydrolysis of the succinimide ring, which results in a stable, ring-opened product.
Competing pathways for a maleimide-thiol conjugate in vivo.
Experimental Protocols
Accurate assessment of conjugate stability is crucial for selecting the appropriate linker chemistry for a given application. Below are detailed protocols for evaluating the stability of the NHS ester and the final bioconjugate in plasma.
Protocol 1: NHS Ester Hydrolysis Rate Determination
Objective: To determine the rate of hydrolysis of the NHS ester moiety of the linker in an aqueous buffer.
Materials:
-
NHS ester-containing linker
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
UV-Vis spectrophotometer or HPLC system
Methodology:
-
Preparation of Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the NHS ester linker in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Equilibrate the amine-free buffer to the desired temperature (e.g., 25°C).
-
Add a small volume of the NHS ester stock solution to the buffer to achieve a final concentration suitable for detection. Mix quickly.
-
-
Monitoring Hydrolysis:
-
Spectrophotometric Method: Immediately begin monitoring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide. Record measurements at regular time intervals.
-
HPLC Method: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture onto a reverse-phase HPLC column (e.g., C18). Monitor the disappearance of the NHS ester peak and the appearance of the hydrolyzed product peak.
-
-
Data Analysis: Plot the concentration of the intact NHS ester versus time. Fit the data to a first-order decay model to calculate the hydrolysis rate constant and the half-life (t½).
Protocol 2: Plasma Stability Assay of Bioconjugates
Objective: To determine the stability of the bioconjugate in plasma by monitoring the concentration of the intact conjugate over time.
Materials:
-
Purified bioconjugate (e.g., protein conjugated with this compound or a maleimide-based linker)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Experimental Workflow:
General workflow for comparing bioconjugate linker stability.
Methodology:
-
Preparation of Conjugate: Prepare a stock solution of the bioconjugate in PBS.
-
Incubation:
-
Pre-warm the plasma and the bioconjugate solution to 37°C.
-
Initiate the assay by adding the bioconjugate to the plasma to a final desired concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points and Quenching:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a sufficient volume of cold acetonitrile containing a suitable internal standard to precipitate the plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate. The method should be optimized to separate the intact conjugate from potential degradation products (e.g., deconjugated protein, hydrolyzed linker-payload).
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the natural logarithm of the percentage of remaining conjugate against time.
-
Determine the degradation rate constant and the half-life (t½) of the conjugate in plasma.
-
Conclusion
The stability of the linker is a critical attribute of a bioconjugate that can profoundly influence its therapeutic or diagnostic performance. While this compound offers a stable amide linkage to proteins, the stability of the thioester moiety in a biological milieu requires careful evaluation.
Maleimide-based linkers, though widely used, present a well-documented instability due to the retro-Michael reaction, which can lead to premature payload release.[2] Strategies to mitigate this, such as the use of next-generation maleimides that promote stabilizing ring-hydrolysis, are available.[2]
The choice between these and other linker technologies should be guided by the specific application, the desired in vivo properties of the conjugate, and rigorous experimental evaluation of stability using the protocols outlined in this guide. By carefully considering the comparative stability data and employing robust analytical methods, researchers can make informed decisions to design and develop more effective and safer bioconjugates.
References
A Comparative Guide to Analytical Techniques for Bioconjugation Confirmation
For researchers, scientists, and drug development professionals, the successful covalent linkage of two or more molecules—at least one of which is a biomolecule—is a critical process.[1] Confirming this bioconjugation is paramount to ensuring the efficacy, safety, and consistency of novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of key analytical techniques used to verify successful conjugation, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in experimental design and interpretation.
Overview of Analytical Techniques
A variety of techniques can be employed to analyze the complex molecules resulting from bioconjugation.[2] The choice of method depends on the specific information required, such as simple confirmation of linkage, determination of conjugation ratio, assessment of purity, or confirmation of retained biological activity. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, throughput, and the information it provides.
Table 1: High-Level Comparison of Bioconjugation Analysis Techniques
| Technique | Primary Information Provided | Key Advantage | Key Limitation | Throughput |
| Mass Spectrometry (MS) | Precise molecular weight, Drug-to-Antibody Ratio (DAR), conjugation site | High accuracy and detailed structural information[3][4] | Requires specialized equipment; can be complex to interpret | Low to Medium |
| SDS-PAGE | Change in molecular weight | Simple, rapid, and widely accessible for initial screening[5] | Low resolution; provides only an estimate of size; denaturing[5] | High |
| Size-Exclusion (SEC) | Purity, aggregation, and fragmentation analysis in native state | Preserves the native structure of the conjugate | Not suitable for determining DAR or precise mass | Medium |
| Hydrophobic Interaction (HIC) | Distribution of conjugated species (DAR) | Gold standard for DAR determination for ADCs[3][6] | Incompatible with MS due to high salt mobile phases[7] | Medium |
| UV-Vis Spectroscopy | Average conjugation ratio (e.g., DAR) | Fast, non-destructive, and requires minimal sample | Relies on distinct absorbance peaks; less accurate for heterogeneous mixtures | High |
| ELISA | Retained binding activity and quantification | Highly sensitive and specific for biological function[8] | Does not provide structural information | High |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate molecular weight information.[9] This precision allows for unambiguous confirmation of covalent conjugation, determination of the number of molecules attached (e.g., Drug-to-Antibody Ratio or DAR), and even identification of the specific amino acid residues that have been modified.[3][4][10]
Table 2: Performance Comparison of Common MS Techniques
| Parameter | ESI-QTOF-MS | MALDI-TOF-MS |
| Principle | Electrospray ionization, Quadrupole Time-of-Flight | Matrix-Assisted Laser Desorption/Ionization, Time-of-Flight |
| Typical Use | Intact mass analysis of ADCs, peptide mapping | Rapid DAR screening, analysis of light/heavy chains[11] |
| Mass Accuracy | < 10 ppm | < 50 ppm |
| Resolution | High (>20,000) | Moderate (5,000 - 15,000) |
| Sample State | Liquid (coupled with LC)[4] | Solid (co-crystallized with matrix) |
| Key Advantage | Amenable to chromatography for online separation | High throughput, tolerant to buffers/salts |
Experimental Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation: Desalt the bioconjugate sample using a desalting column or buffer exchange to remove non-volatile salts. Dilute the sample to a final concentration of 0.1-1 mg/mL in an appropriate mobile phase (e.g., water with 0.1% formic acid).
-
Chromatography: Inject 1-5 µg of the sample onto a reverse-phase column (e.g., C4 or C8) connected to the mass spectrometer. Elute the conjugate using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Acquire data in positive ion mode over a m/z range appropriate for the expected charge state distribution of the bioconjugate (e.g., m/z 1000-4000).
-
Data Analysis: Process the raw data using deconvolution software to convert the charge state series into a zero-charge mass spectrum. Compare the measured mass of the conjugate to the theoretical mass of the starting materials to confirm conjugation and determine the mass shift.
SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique that separates proteins based on their molecular weight.[12][13] The detergent SDS denatures the protein and applies a uniform negative charge, ensuring migration through the gel is proportional to mass.[5][12] A successful conjugation results in a new, larger molecule that migrates more slowly, appearing as a higher molecular weight band on the gel compared to the unconjugated starting materials.[5]
Table 3: Performance and Conditions for SDS-PAGE Analysis
| Parameter | Non-Reducing SDS-PAGE | Reducing SDS-PAGE |
| Principle | Separates intact proteins and conjugates by mass. | Breaks disulfide bonds; separates subunits (e.g., antibody heavy and light chains).[12] |
| Typical Use | Confirmation of conjugation on the intact molecule. | Identifying which subunit (heavy or light chain) is conjugated.[12] |
| Reagents | Standard Laemmli buffer. | Laemmli buffer with β-mercaptoethanol or DTT. |
| Resolution | Lower for small modifications on large proteins. | Higher, as shifts are more apparent on smaller subunits.[12] |
| Run Time | 45-90 minutes | 45-90 minutes |
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation:
-
Non-Reducing: Mix 10 µg of the bioconjugate, unconjugated protein, and (if applicable) the second unconjugated molecule with 4X Laemmli sample buffer.
-
Reducing: Add a reducing agent (e.g., 5% β-mercaptoethanol) to the sample/buffer mix.
-
-
Denaturation: Heat all samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker.[12] Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain like SYPRO Ruby) for 1 hour.
-
Destaining & Imaging: Destain the gel to remove background staining and visualize the protein bands on an imaging system. A successful conjugation is confirmed by the appearance of a new band at a higher molecular weight and a decrease in the intensity of the starting protein bands.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size (hydrodynamic radius) under non-denaturing conditions.[14] The sample is passed through a column packed with porous beads; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores and elute later.[14] This makes SEC an excellent tool for quantifying the purity of a bioconjugate and detecting the presence of high-molecular-weight aggregates or low-molecular-weight fragments.[15]
Table 4: Performance and Conditions for SEC Analysis
| Parameter | Value / Condition |
| Primary Measurement | Purity, presence of aggregates and fragments |
| Column Chemistry | Hydrophilically bonded silica (B1680970) particles[15] |
| Mobile Phase | Aqueous buffer (e.g., 150 mM sodium phosphate, pH 7.0) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV Absorbance at 280 nm |
| Key Advantage | Analysis is performed in a native, non-denaturing state. |
Experimental Protocol: SEC-HPLC Analysis
-
System Preparation: Equilibrate the SEC-HPLC system and column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Dilute the bioconjugate sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter if any particulate matter is visible.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Data Acquisition: Run the method for a sufficient time to allow all species to elute (typically 15-30 minutes). Monitor the eluent by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric bioconjugate, while earlier eluting peaks are aggregates and later eluting peaks are fragments. Calculate the percentage of each species by dividing its peak area by the total peak area.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. adcreview.com [adcreview.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. enovatia.com [enovatia.com]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. aboligo.com [aboligo.com]
- 13. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to the Efficiency of Different Length PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers in bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is a critical determinant of their therapeutic efficacy. The length of the PEG linker is not merely a spacer but a key modulator of a molecule's physicochemical and pharmacological properties, including solubility, stability, pharmacokinetics, and ultimately, its biological activity. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of novel bioconjugates.
The selection of an optimal PEG linker length represents a balance between enhancing drug properties and maintaining potent biological activity. While longer linkers can improve solubility and extend circulation half-life, they may also introduce steric hindrance or reduce in vitro potency.[1][2] Conversely, shorter linkers might ensure stability and high potency but may not provide sufficient improvement in pharmacokinetics.[1] Therefore, a systematic evaluation of various linker lengths is often essential for developing effective and safe therapeutics.[3]
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
In the context of ADCs, PEG linkers play a crucial role in mitigating the hydrophobicity of cytotoxic payloads, which can otherwise lead to aggregation and rapid clearance.[1][2] The addition of a hydrophilic PEG chain can enhance the ADC's solubility and stability, allowing for higher drug-to-antibody ratios (DARs) without compromising its properties.[1]
Table 1: Influence of PEG Linker Length on Key Performance Metrics of ADCs
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations & Citations |
| No PEG | High | Short | Low (11% reduction in tumor weight) | Prone to aggregation with hydrophobic payloads.[4][5] |
| Short (PEG2, PEG4) | High (Low nM range) | Moderately Increased | Moderate (35-45% reduction in tumor weight) | Provides good stability by shielding the payload.[1][4][6] |
| Medium (PEG8, PEG12) | Moderate | Significantly Increased | High (75-85% reduction in tumor weight) | Often represents a balance of improved pharmacokinetics and retained potency.[1][4] |
| Long (PEG24, PEG4K, PEG10K) | May be Reduced | Substantially Increased | High | Significantly improves pharmacokinetic profiles.[1][7] |
Note: The data presented is a synthesis from multiple studies and the exact values can vary depending on the specific antibody, payload, and cancer model used.
Impact of PEG Linker Length on PROTAC Efficiency
For PROTACs, the PEG linker is a critical component that influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3] An optimal linker length is necessary to induce the correct proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive ternary complex.[8]
Table 2: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PEG Linker Length | Degradation Efficiency (DC50) | Maximum Degradation (Dmax) | Key Observations & Citations |
| Short (e.g., <12 atoms) | Low to No Activity | Low | May lead to steric clash, preventing stable ternary complex formation.[8] |
| Optimal Length | Low (Potent) | High | Facilitates productive ternary complex formation and efficient degradation.[3] |
| Long | May Decrease | May Decrease | Can result in a non-productive ternary complex where ubiquitination sites are inaccessible.[3][8] |
Note: The optimal linker length is highly target-dependent and requires empirical determination.
Visualizing Key Concepts and Workflows
To further elucidate the principles discussed, the following diagrams illustrate the general structure of a PEGylated bioconjugate, a typical experimental workflow for comparing linker efficiency, and the mechanism of action for PROTACs.
Caption: General structure of a bioconjugate with a PEG linker.
Caption: Workflow for comparing different length PEG linkers.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
a. Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]
b. Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group, such as maleimide, for antibody conjugation.[1]
c. Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.[1]
d. Purification: The resulting ADC is purified using methods like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.[1]
e. Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing target cancer cells.[6]
a. Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
b. Treatment: Cells are treated with a serial dilution of the ADCs with different PEG linker lengths.
c. Incubation: The cells are incubated for a set period (e.g., 72 hours).
d. Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) is then calculated.
In Vivo Efficacy Study in Xenograft Models
This experiment evaluates the anti-tumor activity of the ADCs in a living organism.[1][4]
a. Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
b. Treatment: Once tumors reach a certain volume, mice are treated with the ADCs (with varying PEG linker lengths), a vehicle control, and relevant controls.
c. Monitoring: Tumor volume and body weight are measured regularly.
d. Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
e. Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Western Blotting for PROTAC-Mediated Protein Degradation
This technique is used to quantify the reduction in the level of a target protein following PROTAC treatment.[3]
a. Cell Treatment: Cells are treated with a dose-response range of PROTACs with different linker lengths for a specified time. A vehicle control (e.g., DMSO) is included.[8]
b. Cell Lysis: Cells are lysed to extract total protein.[3]
c. Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading for electrophoresis.[3]
d. SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.[3]
e. Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a reporter enzyme.[3]
f. Detection and Analysis: The protein bands are visualized, and their intensities are quantified to determine the percentage of protein degradation relative to the control.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to NHS ester-PEG3-S-methyl ethanethioate for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount for the efficacy and safety of novel therapeutics and diagnostics. The choice of a crosslinking reagent is a critical decision that influences the entire development pipeline. This guide provides an in-depth comparison of NHS ester-PEG3-S-methyl ethanethioate, a versatile heterobifunctional crosslinker, with other common bioconjugation reagents. We will delve into its mechanism of action, advantages, and performance relative to alternatives, supported by established chemical principles and experimental methodologies.
Unveiling this compound: A Dual-Action Linker
This compound is a sophisticated crosslinking reagent that offers a controlled, two-step conjugation strategy. It features two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:
-
N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is typically carried out in a pH range of 7.2 to 8.5.[2]
-
S-methyl ethanethioate: This group serves as a protected thiol. The thioacetate (B1230152) is stable under the conditions required for the NHS ester-amine reaction. Following the initial conjugation, the acetyl group can be selectively removed using a mild deprotection agent, such as hydroxylamine (B1172632), to expose a reactive thiol (-SH) group. This newly formed thiol can then be conjugated to a thiol-reactive group, most commonly a maleimide (B117702), on a second molecule.
The PEG3 spacer is a short, hydrophilic chain of three ethylene (B1197577) glycol units. This spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and can minimize steric hindrance between the conjugated molecules.[3]
Mechanism of Action and Key Advantages
The primary advantage of this compound lies in its ability to facilitate a sequential and controlled conjugation process. This is particularly beneficial when linking two different molecules where a one-step homobifunctional crosslinker could lead to undesirable homodimerization or polymerization.
The workflow for using this reagent typically involves:
-
Amine Conjugation: The NHS ester end of the molecule is reacted with the first protein or molecule containing primary amines.
-
Purification (Optional but Recommended): Excess crosslinker is removed to prevent unwanted side reactions in the subsequent step.
-
Thiol Deprotection: The S-methyl ethanethioate group is treated with a deprotection reagent to reveal the free thiol.
-
Thiol-Maleimide Conjugation: The newly exposed thiol is then reacted with a maleimide-functionalized second molecule to form a stable thioether bond.
This stepwise approach provides greater control over the final conjugate's composition and purity.
Performance Comparison with Alternative Crosslinkers
The choice of a crosslinker is dictated by the specific application, the functional groups available on the biomolecules, and the desired properties of the final conjugate. Here, we compare this compound with other widely used crosslinking chemistries.
| Feature | This compound | Homobifunctional NHS Esters (e.g., DSS) | Heterobifunctional NHS/Maleimide (e.g., SMCC) | Click Chemistry (e.g., DBCO/Azide) |
| Target Functional Groups | Primary Amines (-NH2) and Thiols (-SH) (Thiol is initially protected) | Primary Amines (-NH2) | Primary Amines (-NH2) and Thiols (-SH) | Azides and Alkynes (specifically DBCO for copper-free) |
| Crosslinker Type | Heterobifunctional (with a protected thiol) | Homobifunctional | Heterobifunctional | Bioorthogonal |
| Reaction Control | High (Sequential conjugation) | Low (Potential for homodimerization) | High (Sequential conjugation) | Very High (Bioorthogonal) |
| Bond Formed | Amide and Thioether | Amide | Amide and Thioether | Triazole |
| Bond Stability | Amide: Very Stable; Thioether: Stable | Very Stable | Amide: Very Stable; Thioether: Stable | Very Stable |
| Spacer Arm | PEG3 (hydrophilic) | Typically aliphatic (hydrophobic) | Typically aliphatic (hydrophobic) | Variable (can be PEGylated) |
| Optimal Reaction pH | NHS reaction: 7.2-8.5; Maleimide reaction: 6.5-7.5 | 7.0-9.0 | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5 | Typically physiological pH |
| Potential Side Reactions | NHS ester hydrolysis; Maleimide hydrolysis at high pH | Intramolecular crosslinking and polymerization[4] | NHS ester hydrolysis; Maleimide reaction with amines at pH > 7.5[5] | Minimal side reactions |
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. Note: Optimal conditions (e.g., molar excess of reagent, reaction time, temperature) should be determined empirically for each specific application.
Protocol 1: Two-Step Protein-Protein Conjugation
Materials:
-
Protein 1 (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.4)
-
Protein 2 (maleimide-activated)
-
This compound
-
Anhydrous DMSO or DMF
-
Hydroxylamine solution (e.g., 0.5 M, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[6]
-
Amine Conjugation:
-
Removal of Excess Crosslinker:
-
Purify the modified Protein 1 using a size-exclusion chromatography column to remove unreacted crosslinker.
-
-
Thiol Deprotection:
-
Add hydroxylamine solution to the purified, modified Protein 1 to a final concentration of 50 mM.
-
Incubate for 1-2 hours at room temperature.
-
Purify the now thiol-containing Protein 1 using a size-exclusion chromatography column to remove the deprotection agent.
-
-
Thiol-Maleimide Conjugation:
-
Immediately add the maleimide-activated Protein 2 to the thiol-containing Protein 1. A 1.5- to 2-fold molar excess of the maleimide protein is often used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a final concentration of 10-20 mM DTT or cysteine to quench any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins and quenching agents.
-
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex interactions in bioconjugation and their applications.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for bioconjugation.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Bioconjugation: Understanding the Limitations of NHS Ester Chemistry
In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) ester chemistry has long been a cornerstone for covalently modifying proteins and other biomolecules.[1][] This method primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3] Despite its widespread use, researchers, scientists, and drug development professionals must be aware of the inherent limitations of NHS ester chemistry to ensure the efficiency, stability, and reproducibility of their bioconjugates. This guide provides an objective comparison of NHS ester chemistry with alternative methods, supported by experimental data and detailed protocols.
A significant drawback of NHS ester chemistry is the reagent's susceptibility to hydrolysis in aqueous environments.[1][4][5] This competing reaction, where the ester is cleaved by water, renders it inactive for conjugation and directly impacts the overall yield of the desired bioconjugate.[1] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[1][4][5]
Key Limitations of NHS Ester Chemistry:
-
Hydrolysis: NHS esters are prone to hydrolysis in aqueous solutions, a side reaction that competes with the desired amidation reaction.[4][5][6] The stability of NHS esters decreases as the pH increases.[4][5][7]
-
pH Dependence: The optimal pH for NHS ester coupling is a delicate balance. While a mildly alkaline pH (typically 7.5-8.5) is required to deprotonate the primary amines for efficient reaction, this condition also accelerates the rate of hydrolysis.[1][3][8]
-
Lack of Specificity: Primary amines are abundant on the surface of most proteins due to the presence of numerous lysine residues and the N-terminus.[3][4] This can lead to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations, potentially impacting the protein's structure and function.
-
Side Reactions: Although NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, though these reactions are generally less favorable and the resulting bonds are less stable.[6][9]
-
Storage and Handling: NHS esters are sensitive to moisture and should be stored in a desiccated environment to prevent premature hydrolysis.[6][10][11]
Quantitative Comparison of Bioconjugation Chemistries
The choice of bioconjugation strategy significantly impacts the efficiency and stability of the final product. The following tables provide a quantitative comparison of NHS ester chemistry with popular alternatives.
Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp | 180 minutes |
| 8.5 | Room Temp | 130-180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | 110-125 minutes |
Data compiled from multiple sources.[4][5][7][12]
Table 2: Comparison of Common Bioconjugation Chemistries
| Feature | NHS Ester Chemistry | Maleimide (B117702) Chemistry | Click Chemistry (SPAAC) |
| Target Residue | Primary Amines (Lysine, N-terminus)[3][8] | Sulfhydryls (Cysteine)[8] | Azide or Alkyne (introduced via genetic or chemical modification)[13][14] |
| Optimal pH | 7.2 - 8.5[3][4] | 6.5 - 7.5[15] | ~7.4[14] |
| Bond Formed | Amide[4][8] | Thioether[8] | 1,2,3-Triazole[13] |
| Bond Stability | Highly Stable[][8] | Stable[8] | Highly Stable[13] |
| Key Limitation | Hydrolysis, lack of specificity[1][4][5] | Potential for maleimide hydrolysis and reaction with amines at higher pH[15] | Requires introduction of non-native functional groups[13][14] |
| Reaction Efficiency | Variable, dependent on pH and protein concentration[4] | High | Very High |
Visualizing Bioconjugation Pathways
Diagrams illustrating the chemical reactions and experimental workflows can aid in understanding the principles behind each bioconjugation strategy.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments.
Protocol 1: NHS Ester-Mediated Amine Labeling
This protocol describes the conjugation of a molecule containing an NHS ester to a protein with accessible primary amines.[14]
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)[13]
-
NHS ester crosslinker (e.g., Biotin-NHS)
-
Anhydrous DMSO or DMF[13]
Procedure:
-
Prepare the protein solution in an amine-free buffer. Buffers containing primary amines like Tris are not compatible as they will compete for reaction with the NHS ester.[4][6]
-
Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a fresh stock solution.[6][14]
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[7]
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[14]
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Maleimide-Mediated Thiol Labeling
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.[14]
Materials:
-
Protein with free thiol groups (if none are present, disulfide bonds can be reduced using a reducing agent like TCEP)
-
Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Prepare the protein solution in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
Dissolve the maleimide reagent in anhydrous DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the maleimide solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using a desalting column to remove unreacted maleimide.[14]
-
Characterize the conjugate to determine the extent of labeling.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.[14]
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)[14]
-
Azide-containing molecule
-
Reaction buffer (azide-free)
Procedure:
-
Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.
-
Combine the DBCO-functionalized protein and a molar excess of the azide-containing molecule in the reaction buffer.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[14]
-
Purify the conjugate using a desalting column or other appropriate chromatography method to remove unreacted components.
Conclusion
While NHS ester chemistry is a valuable tool for bioconjugation, its limitations, particularly its susceptibility to hydrolysis and lack of site-specificity, necessitate careful consideration and optimization. For applications requiring higher precision, stability, and efficiency, alternative methods such as maleimide chemistry for thiol-specific conjugation and click chemistry for bioorthogonal ligation offer powerful solutions. By understanding the principles and protocols of these different approaches, researchers can select the most appropriate strategy to achieve their desired bioconjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. covachem.com [covachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Mass Spectrometry: The Gold Standard for Validating PROTAC Formation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the validation of Proteolysis Targeting Chimera (PROTAC) formation and its subsequent downstream effects is paramount. Among the array of analytical techniques available, mass spectrometry (MS) has emerged as an indispensable and powerful tool, offering unparalleled insights into the entire PROTAC-mediated degradation process. This guide provides a comprehensive comparison of MS-based methodologies against other common techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategies.
The Central Role of Mass Spectrometry in PROTAC Validation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] This mechanism hinges on the formation of a ternary complex, bringing together the POI and an E3 ubiquitin ligase.[1][2] Mass spectrometry offers a multifaceted approach to confirm and quantify the key events in this process, from the initial PROTAC-protein interactions to the global proteomic consequences of target degradation.
The key advantages of using mass spectrometry for PROTAC validation include its high sensitivity, specificity, and its ability to provide both qualitative and quantitative data. It can be used to:
-
Confirm Ternary Complex Formation: Directly observe the non-covalent interaction between the PROTAC, the target protein, and the E3 ligase.
-
Quantify Target Protein Degradation: Accurately measure the extent of POI depletion in a dose- and time-dependent manner.
-
Assess Selectivity: Profile the entire proteome to identify any off-target effects of the PROTAC.
-
Investigate Post-Translational Modifications: Detect ubiquitination of the target protein, a crucial step in the degradation pathway.
-
Analyze PROTAC Metabolism: Quantify the PROTAC and its metabolites in biological matrices.[3]
Comparing Mass Spectrometry Techniques for PROTAC Analysis
Several mass spectrometry-based approaches are employed in PROTAC research, each with its unique strengths. The choice of technique often depends on the specific question being addressed.
| Mass Spectrometry Technique | Primary Application in PROTAC Validation | Key Advantages | Key Limitations |
| Native Mass Spectrometry (nMS) | Confirmation of ternary complex (E3-PROTAC-POI) formation.[2][4][5] | Provides direct evidence of the intact complex, label-free, can screen multiple substrates.[2][4][6] | Semi-quantitative, may not be suitable for all protein complexes.[2] |
| LC-MS/MS Proteomics (Quantitative) | Quantifying target protein degradation and assessing selectivity (off-target effects).[1][7][8] | Unbiased, high-throughput, can quantify thousands of proteins simultaneously.[7][8] | Indirectly measures ternary complex formation, requires complex sample preparation and data analysis. |
| Tandem Mass Tagging (TMT) Proteomics | Relative quantification of protein abundance across multiple samples to assess degradation specificity.[5][8] | High multiplexing capacity, precise quantification. | Can be expensive, potential for ratio compression. |
| UPLC™-MS/MS | Quantification of PROTACs and their metabolites in biological fluids.[3] | High sensitivity and wide dynamic range for pharmacokinetic studies.[3] | Does not provide information on protein degradation or complex formation. |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Studying conformational changes upon PROTAC binding and ternary complex formation.[8] | Provides insights into protein dynamics and binding interfaces. | Technically demanding, data interpretation can be complex. |
Head-to-Head: Mass Spectrometry vs. Alternative Validation Methods
While mass spectrometry is a powerful tool, it is often used in conjunction with other orthogonal methods to provide a comprehensive validation of PROTAC activity.[7][9]
| Validation Method | Principle | Advantages | Disadvantages |
| Western Blotting | Antibody-based detection of a specific protein.[5] | Widely accessible, relatively inexpensive, provides qualitative and semi-quantitative data on protein levels. | Low-throughput, relies on antibody specificity, limited dynamic range.[5][8] |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[7] | High-throughput, single-cell analysis.[7] | Requires specific antibodies, can be less precise than MS for quantification. |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics and affinity of molecular interactions in real-time.[5][10] | Provides detailed kinetic and thermodynamic data.[2][10] | Resource-intensive, requires protein immobilization, can be low-throughput.[6][10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular binding to determine thermodynamic parameters.[2][5][10] | Provides direct measurement of binding thermodynamics.[10] | Requires large amounts of pure protein, low-throughput.[10] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A proximity-based assay to detect ternary complex formation.[5] | High-throughput, suitable for screening. | Indirect measurement, can be prone to artifacts. |
| AlphaLISA | A bead-based immunoassay to detect molecular proximity.[5] | High-throughput, sensitive. | Indirect measurement, requires specific antibodies and reagents. |
Experimental Protocols
To facilitate the implementation of these techniques, detailed experimental protocols for key mass spectrometry-based validation assays are provided below.
Protocol 1: Validation of Ternary Complex Formation by Native Mass Spectrometry
Objective: To directly observe the formation of the E3 ligase-PROTAC-Protein of Interest (POI) ternary complex.
Methodology:
-
Protein and PROTAC Preparation:
-
Purify the E3 ligase complex (e.g., VCB - Von Hippel-Lindau, Elongin C, Elongin B) and the POI.
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
-
Complex Formation:
-
Incubate the E3 ligase, POI, and PROTAC at appropriate molar ratios (e.g., 1:1:5) in a volatile buffer compatible with native MS (e.g., ammonium (B1175870) acetate).
-
Incubate on ice for a defined period (e.g., 30 minutes) to allow for complex formation.
-
-
Native Mass Spectrometry Analysis:
-
Introduce the sample into a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage) to preserve non-covalent interactions.
-
Acquire mass spectra over a mass range that encompasses all expected species (apo-proteins, binary complexes, and the ternary complex).
-
-
Data Analysis:
-
Identify the mass-to-charge (m/z) peaks corresponding to the individual proteins, binary complexes (E3-PROTAC, POI-PROTAC), and the ternary complex (E3-PROTAC-POI).
-
The presence of a peak corresponding to the calculated mass of the ternary complex confirms its formation.
-
Protocol 2: Quantitative Analysis of PROTAC-Induced Protein Degradation by LC-MS/MS Proteomics
Objective: To quantify the degradation of the target protein and assess the selectivity of the PROTAC across the proteome.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells to extract proteins.
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling (for TMT proteomics):
-
Label the peptides from each condition with a different isobaric mass tag (e.g., TMTpro).
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) acquisition mode.
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify peptides and proteins.
-
For label-free quantification, compare the signal intensities of peptides between different conditions.
-
For TMT-based quantification, compare the reporter ion intensities.
-
Determine the percentage of degradation for the POI and identify any other proteins that are significantly up- or downregulated.
-
Visualizing the PROTAC Validation Workflow
The following diagrams illustrate the key signaling pathway of PROTAC action and the general experimental workflow for its validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Integrated PROTAC validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Native mass spectrometry can effectively predict PROTAC efficacy | bioRxiv [biorxiv.org]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 6. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Purity of Conjugated Proteins
For researchers, scientists, and drug development professionals, ensuring the purity of conjugated proteins is a critical step in guaranteeing the efficacy, safety, and reproducibility of therapeutic and diagnostic products. This guide provides an objective comparison of key analytical techniques used to assess the purity of these complex biomolecules, supported by experimental data and detailed protocols.
The conjugation of proteins to other molecules, such as drugs, polymers, or other proteins, results in heterogeneous mixtures. This complexity necessitates the use of a multi-faceted analytical approach to characterize various aspects of purity, including the presence of aggregates, fragments, unconjugated components, and the distribution of the conjugated species. This guide will delve into the most common and powerful techniques employed in the field, offering a side-by-side comparison to aid in the selection of the most appropriate methods for your specific needs.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical techniques are available to assess the purity of conjugated proteins, each with its own set of advantages and limitations. The choice of method often depends on the specific purity attribute being investigated, the nature of the conjugated protein, and the desired level of resolution and sensitivity. The following table summarizes the key quantitative performance metrics of the most widely used techniques.
| Technique | Principle | Key Purity Attributes Assessed | Resolution | Sensitivity | Throughput |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Aggregates, fragments, monomer content | Moderate | µg range | High |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Unconjugated protein and payload, drug-to-protein ratio distribution, isomers | High | ng to µg range | High |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions | Drug-to-protein ratio distribution, isoforms | High | µg range | High |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge | Charge variants, post-translational modifications | High | µg range | Medium |
| SDS-PAGE | Separation based on molecular weight under denaturing conditions | Aggregates, fragments, unconjugated protein | Low to Moderate | ng to µg range (stain dependent) | High |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary | Charge variants, fragments, isoforms | Very High | pg to ng range | Medium |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Molecular weight confirmation, drug-to-protein ratio, identification of impurities and modifications | Very High | fmol to pmol range | Medium to Low |
| UV-Vis Spectroscopy | Measurement of light absorbance | Protein concentration, estimation of drug-to-protein ratio | N/A (bulk measurement) | µg to mg range | Very High |
| Circular Dichroism (CD) | Measurement of differential absorption of circularly polarized light | Secondary and tertiary structure confirmation, stability | N/A (structural information) | µg range | High |
Experimental Protocols for Key Purity Assessment Methods
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for several key techniques used in the assessment of conjugated protein purity.
Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their size in solution, making it an ideal method for quantifying aggregates and fragments.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A silica-based SEC column with a pore size appropriate for the molecular weight range of the conjugated protein and its expected aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions with the stationary phase, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The conjugated protein sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.22 µm filter before injection.
-
Data Analysis: The chromatogram is analyzed by integrating the peak areas corresponding to the monomer, aggregates, and fragments. Purity is expressed as the percentage of the main monomer peak area relative to the total peak area.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Drug-to-Protein Ratio and Impurity Profiling
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity, making it suitable for analyzing the distribution of drug-to-protein ratios and detecting unconjugated components.[2]
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system with a UV or mass spectrometry detector.
-
Column: A C4 or C8 reverse-phase column with a wide pore size (e.g., 300 Å) is often preferred for proteins.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugated protein species. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape for large proteins.
-
Detection: UV absorbance at 280 nm (for the protein) and a wavelength specific to the conjugated molecule (if it has a chromophore). Mass spectrometry can be used for definitive identification of species.
-
Sample Preparation: The sample may require denaturation and reduction prior to analysis, especially for antibody-drug conjugates (ADCs), to separate the light and heavy chains.
-
Data Analysis: The different conjugated species will elute at different retention times based on their hydrophobicity. The average drug-to-protein ratio can be calculated from the peak areas and the known extinction coefficients of the protein and the conjugated molecule.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Analysis
HIC is a less denaturing chromatographic technique than RP-HPLC and is widely used for determining the drug-to-antibody ratio (DAR) distribution of antibody-drug conjugates (ADCs).[3][4]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A HIC column with a stationary phase of low hydrophobicity (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt): A high concentration of a non-denaturing salt, such as 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from high to low salt concentration (e.g., 100% A to 100% B over 30 minutes) is used to elute the ADC species.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The ADC sample is diluted in Mobile Phase A to promote binding to the column.
-
Data Analysis: Species with a higher DAR are more hydrophobic and will elute later in the gradient. The average DAR is calculated by summing the product of the percentage of each peak area and its corresponding DAR value.
SDS-PAGE for Qualitative Purity Assessment
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for visualizing the molecular weight distribution of a protein sample and identifying the presence of aggregates and fragments.
Experimental Protocol:
-
Apparatus: Vertical electrophoresis system, power supply.
-
Gel: A precast or hand-cast polyacrylamide gel with a percentage appropriate for the molecular weight of the conjugated protein.
-
Running Buffer: A standard Tris-Glycine-SDS running buffer.
-
Sample Preparation: The protein sample is mixed with a loading buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) and heated to denature and reduce the protein.
-
Electrophoresis: The samples and a molecular weight marker are loaded onto the gel, and a constant voltage is applied until the dye front reaches the bottom of the gel.
-
Staining: The gel is stained with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[5][6][7]
-
Data Analysis: The purity of the conjugated protein is assessed by observing the number and intensity of the bands. A pure sample should ideally show a single major band at the expected molecular weight. The presence of bands at higher molecular weights suggests aggregation, while bands at lower molecular weights indicate fragmentation.
Visualizing Workflows and Relationships
Diagrams are powerful tools for understanding complex experimental workflows and the logical connections between different analytical techniques.
Caption: An overview of the analytical workflow for assessing the purity of conjugated proteins.
References
- 1. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Protein analysis SDS PAGE [qiagen.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Techniques for NHS Ester Conjugation
In the realm of bioconjugation, the N-hydroxysuccinimide (NHS) ester reaction is a cornerstone for covalently linking molecules to proteins, peptides, and other biomolecules bearing primary amines. This method's prevalence in drug development, diagnostics, and proteomics underscores the critical need for robust analytical techniques to verify and quantify the extent of conjugation. This guide provides a comparative overview of four common analytical methods—Fourier Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry—for the analysis of NHS ester conjugation reactions.
The Chemistry of NHS Ester Conjugation
NHS esters react with primary amines, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins, to form stable amide bonds. The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5). A successful conjugation results in the formation of the desired bioconjugate and the release of NHS as a byproduct. However, the NHS ester is also susceptible to hydrolysis, which competes with the aminolysis reaction. Therefore, analytical methods are essential to confirm the formation of the amide bond and to quantify the efficiency of the conjugation, often expressed as the degree of labeling (DOL).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for characterizing an NHS ester conjugation depends on the specific requirements of the study, including the need for quantitative data, structural information, and sample throughput. Below is a summary of the performance of each technique.
| Technique | Parameter Measured | Sample Requirement | Throughput | Quantitative Capability | Strengths | Limitations |
| FTIR Spectroscopy | Vibrational modes of chemical bonds | Solid or liquid, minimal preparation | High | Semi-quantitative to Quantitative | Provides direct evidence of amide bond formation; non-destructive; real-time monitoring possible. | Lower sensitivity compared to other methods; overlapping peaks can complicate analysis in complex mixtures. |
| UV-Vis Spectroscopy | Absorbance of light by chromophores | Liquid solution | High | Quantitative | Simple, rapid, and cost-effective for determining DOL of chromophore-labeled conjugates and assessing NHS ester hydrolysis. | Indirect method; requires a chromophore on the label or protein; can be prone to interference from other absorbing species. |
| HPLC | Separation based on physicochemical properties | Liquid solution | Medium | Quantitative | High resolution for separating conjugated, unconjugated, and aggregated species; accurate quantification of purity and DOL. | Can be time-consuming to develop methods; may require denaturation of the protein. |
| MALDI-TOF MS | Mass-to-charge ratio of ions | Solid, co-crystallized with a matrix | High | Quantitative | Provides precise mass of the conjugate, allowing for accurate determination of DOL; can identify different conjugated species. | Can have lower resolution for large, heterogeneous conjugates; sample preparation can be critical. |
In-Depth Look at Each Technique
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique that provides direct evidence of the chemical changes occurring during an NHS ester conjugation. By monitoring the vibrational frequencies of specific chemical bonds, researchers can confirm the formation of the desired amide bond and the disappearance of the NHS ester.
-
Sample Preparation:
-
Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Deposit a small aliquot (1-2 µL) of the unconjugated protein solution onto the ATR crystal and record the spectrum.
-
Clean the ATR crystal thoroughly with appropriate solvents (e.g., deionized water, ethanol).
-
Acquire a spectrum of the NHS ester reagent.
-
After the conjugation reaction, deposit a small aliquot of the purified conjugate solution onto the ATR crystal and record the final spectrum. For real-time monitoring, the reaction can be initiated directly on the ATR crystal.[1]
-
-
Data Acquisition:
-
Collect spectra over the mid-infrared range (typically 4000-600 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic peaks for the NHS ester, which include the asymmetric and symmetric C=O stretching vibrations around 1775 cm⁻¹ and 1736 cm⁻¹.[2]
-
Observe the disappearance of these NHS ester peaks in the spectrum of the final conjugate.
-
Look for the appearance of the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands, which indicate the formation of the new amide bond. Note that these may overlap with the protein's existing amide bands.[2]
-
Difference spectroscopy (subtracting the spectrum of the unconjugated protein from the conjugate spectrum) can help to highlight the changes.
-
Caption: Workflow for confirming NHS ester conjugation using FTIR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely accessible and straightforward method for quantifying the degree of labeling, particularly when the conjugated molecule has a distinct chromophore. It can also be used to assess the stability and reactivity of the NHS ester reagent itself.
This protocol is for a label with a unique absorbance wavelength.
-
Sample Preparation:
-
Purify the protein conjugate to remove any unreacted label. This can be done by dialysis or gel filtration.[3]
-
Prepare a solution of the purified conjugate in a suitable buffer.
-
-
Data Acquisition:
-
Measure the absorbance of the conjugate solution at two wavelengths:
-
280 nm, for protein concentration.
-
The wavelength of maximum absorbance (λ_max) for the conjugated label.[3]
-
-
Ensure the absorbance values are within the linear range of the spectrophotometer (typically below 2.0). Dilute the sample if necessary and record the dilution factor.[3]
-
-
Data Analysis and Calculation:
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[3]
-
Protein Concentration (M) = [(A₂₈₀ - (A_max × CF)) / ε_protein] × Dilution Factor
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the label's λ_max.
-
CF is the correction factor (A₂₈₀ of the free label / A_max of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the conjugated label.[3]
-
Label Concentration (M) = (A_max / ε_label) × Dilution Factor
-
Where ε_label is the molar extinction coefficient of the label at its λ_max.
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Label Concentration / Protein Concentration
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution separation technique that is invaluable for assessing the purity of a bioconjugate and quantifying the different species present in a reaction mixture.
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
Prepare solutions of the unconjugated protein and the conjugation reaction mixture.
-
-
Chromatographic Conditions:
-
Column: A C4 or C8 reverse-phase column is typically suitable for proteins.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B is used to elute the proteins. The gradient will need to be optimized for the specific protein and conjugate.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at 280 nm (for protein) and the λ_max of the label if applicable.
-
-
Data Analysis:
-
The unconjugated protein will elute as a single peak.
-
The conjugated protein will have a longer retention time due to the increased hydrophobicity from the attached label.
-
The chromatogram of the reaction mixture will show peaks for the unconjugated protein and one or more peaks for the conjugated species with different degrees of labeling.
-
The area under each peak can be integrated to determine the relative abundance of each species and to calculate the average degree of labeling.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the precise molecular weight of the bioconjugate. This allows for a direct and accurate calculation of the number of molecules conjugated to the protein.
-
Sample Preparation:
-
The protein conjugate must be desalted, as salts can interfere with ionization.
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for large proteins) in a solvent mixture such as acetonitrile/water with 0.1% TFA.
-
Mix the desalted conjugate solution with the matrix solution on a MALDI target plate and allow it to co-crystallize.
-
-
Data Acquisition:
-
Acquire the mass spectrum in linear mode for large proteins.
-
Calibrate the instrument using protein standards of known molecular weight.
-
-
Data Analysis:
-
The mass spectrum of the unconjugated protein will show a single major peak corresponding to its molecular weight.
-
The mass spectrum of the conjugate will show a series of peaks, each corresponding to the protein with a different number of attached labels (e.g., protein + 1 label, protein + 2 labels, etc.).
-
The mass difference between the peaks will correspond to the mass of the conjugated molecule.
-
The average degree of labeling can be calculated from the weighted average of the different conjugated species observed in the spectrum.
-
Logical Comparison of Analytical Techniques
The following diagram illustrates the relationship between the analytical techniques based on the type of information they provide.
Caption: Relationship between analytical techniques for NHS ester conjugation analysis.
Conclusion
The analysis of NHS ester conjugation is a multifaceted process that can be approached with a variety of powerful analytical techniques. FTIR spectroscopy offers a direct, albeit often qualitative, confirmation of the chemical transformation. For quantitative analysis, UV-Vis spectroscopy provides a rapid and cost-effective method for determining the degree of labeling when a suitable chromophore is present. HPLC excels in separating and quantifying the different species in a conjugation reaction, providing valuable information on purity and heterogeneity. Finally, MALDI-TOF MS delivers precise mass measurements for an accurate determination of the degree of labeling. The optimal choice of technique, or combination of techniques, will depend on the specific goals of the research, the nature of the biomolecules involved, and the resources available. A multi-faceted analytical approach often provides the most comprehensive characterization of the bioconjugate.
References
- 1. quora.com [quora.com]
- 2. Advances in Characterization Methods & Approaches - 2019 Archive [biotherapeuticsanalyticalsummit.com]
- 3. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: TFP Esters vs. NHS Esters for PEGylation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the therapeutic properties of biomolecules. The choice of reactive ester for this process is critical, with N-hydroxysuccinimide (NHS) esters being the conventional choice and 2,3,5,6-tetrafluorophenyl (TFP) esters emerging as a robust alternative. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal reagent for your PEGylation strategy.
Executive Summary
TFP esters present a significant advantage over NHS esters in terms of hydrolytic stability, particularly under the neutral to slightly basic conditions often required for efficient amine modification. This increased stability can translate to higher effective concentrations of the activated PEG reagent over the course of a reaction, potentially leading to more consistent and efficient PEGylation. While NHS esters are widely used and well-documented, their rapid hydrolysis in aqueous buffers necessitates careful control of reaction times and pH. TFP esters, although sometimes exhibiting lower aqueous solubility, offer a wider reaction window and can be more effective in scenarios requiring longer incubation times or higher pH.
Performance Characteristics: A Comparative Analysis
The selection of an appropriate activating group for PEGylation hinges on a balance of reactivity, stability, and reaction conditions. Below is a detailed comparison of TFP and NHS esters across key performance metrics.
| Feature | TFP Esters | NHS Esters | Key Advantages of TFP Esters |
| Hydrolytic Stability | Significantly more stable, especially at neutral to basic pH.[1][2][3][4] | Prone to rapid hydrolysis in aqueous solutions, with a half-life that decreases significantly as pH increases.[2] | Greater stability allows for longer reaction times and more consistent results, particularly at the optimal pH for amine coupling. |
| Reactivity | Highly reactive towards primary amines.[5] | Also highly reactive towards primary amines. | The higher stability of TFP esters can lead to a higher effective concentration of the reactive species throughout the reaction, potentially increasing overall conjugation efficiency. |
| Optimal Reaction pH | 7.5 - 8.5[5] | 7.0 - 8.0[6] | The optimal pH range for TFP esters aligns well with the pKa of lysine (B10760008) side chains, promoting efficient conjugation while minimizing hydrolysis. |
| Solubility | Generally less soluble in aqueous buffers due to the hydrophobic TFP group; often requires co-solvents like DMSO or DMF.[5] | More soluble in aqueous solutions. | While requiring co-solvents can be a consideration, it also allows for the preparation of concentrated stock solutions. |
| Byproducts | 2,3,5,6-tetrafluorophenol | N-hydroxysuccinimide | Both byproducts are generally considered benign in typical bioconjugation reactions and are removed during purification. |
Quantitative Data Summary
The following tables summarize key quantitative data comparing the stability and efficiency of TFP and NHS esters.
Table 1: Comparative Hydrolytic Stability
| Active Ester | pH | Half-life | Source |
| NHS Ester | 7.0 | Hours | [2] |
| NHS Ester | 8.0 | Minutes | [2] |
| NHS Ester | 8.6 | 10 minutes | [7] |
| NHS Ester | 9.0 | < 9 minutes | [6] |
| TFP Ester on SAM | 10 | 10-fold greater than NHS ester | [1] |
Table 2: Comparative PEGylation Efficiency of Lysozyme (B549824)
| PEG Reagent | Molar Excess (PEG:Protein) | Reaction Time (h) | Degree of PEGylation (avg. # of PEG chains) | Reference |
| TFP-mPEG (2 kDa) | 22:1 | 48 | ~4 | [8][9] |
| Epoxy-mPEG (2 kDa) | 22:1 | 48 | ~9 | [8][9] |
| Carbonate-mPEG (2 kDa) | 22:1 | 48 | ~7 | [8][9] |
Note: This data is from a single study and compares TFP-mPEG to other activating groups, not directly to NHS-mPEG under identical conditions. However, it provides a valuable benchmark for the degree of PEGylation achievable with TFP esters.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures.
Protocol 1: General Procedure for Protein PEGylation with TFP-PEG Esters
This protocol is adapted from the PEGylation of lysozyme with TFP-mPEG.[10]
Materials:
-
Protein of interest (e.g., Lysozyme)
-
TFP-activated PEG (TFP-mPEG)
-
Reaction Buffer: 0.1 M carbonate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
-
Anhydrous DMSO or DMF for dissolving the TFP-PEG ester
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
TFP-PEG Solution Preparation: Immediately before use, dissolve the TFP-PEG ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction:
-
Add the desired molar excess of the TFP-PEG solution to the protein solution with gentle stirring. A 20-fold molar excess is a common starting point.[10]
-
Incubate the reaction at room temperature for 2-48 hours with continuous gentle mixing.[10] The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to react with and deactivate any remaining TFP-PEG ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted TFP-PEG and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to observe the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.[9]
Protocol 2: General Procedure for Protein PEGylation with NHS-PEG Esters
This protocol is a generalized procedure based on multiple sources.[11]
Materials:
-
Protein of interest
-
NHS-activated PEG (NHS-mPEG)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
-
Anhydrous DMSO or DMF for dissolving the NHS-PEG ester
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
NHS-PEG Solution Preparation: Immediately before use, dissolve the NHS-PEG ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS-PEG solution to the protein solution with gentle stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Due to the rapid hydrolysis of NHS esters, longer reaction times are generally not recommended without monitoring.[6]
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein as described in Protocol 1.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE and MALDI-TOF mass spectrometry.
Visualizing the Chemistry and Workflow
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanisms for TFP and NHS ester PEGylation.
Caption: General experimental workflow for protein PEGylation.
Caption: Comparative hydrolytic stability of TFP and NHS esters.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. precisepeg.com [precisepeg.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanocomposix.com [nanocomposix.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of NHS ester-PEG3-S-methyl ethanethioate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This guide provides detailed, step-by-step procedures for the safe and environmentally responsible disposal of NHS ester-PEG3-S-methyl ethanethioate. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact, particularly due to the compound's toxicity to aquatic life.
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses. | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects against contamination of personal clothing. |
| Respiratory Protection | All handling and disposal procedures should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling any potential vapors or aerosols. |
II. Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer, as it is very toxic to aquatic organisms[1].
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Aqueous waste should be collected separately from organic solvent waste.
2. Waste Container Labeling:
-
All hazardous waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s): "Toxic," "Aquatic Hazard."
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure that the storage area is secure and that incompatible wastes are segregated to prevent accidental reactions.
4. Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
-
Disposal must be conducted through an approved and licensed waste disposal contractor[1].
5. Decontamination of Glassware and Equipment:
-
Due to the presence of a thioate group, which can be associated with strong odors, a specific decontamination procedure for glassware is recommended.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste in the appropriate liquid waste container.
-
Bleach Bath: Submerge the rinsed glassware in a freshly prepared bleach solution (a 1:1 mixture of commercial bleach and water is often recommended) within the fume hood. Allow the items to soak for at least 14-24 hours to oxidize the sulfur-containing components.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with standard laboratory washing procedures.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
IV. Chemical Properties and Disposal Considerations
-
NHS Ester Group: The N-hydroxysuccinimide (NHS) ester is a reactive group that is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. While hydrolysis deactivates the NHS ester, the resulting products are still part of the chemical waste stream and must be disposed of as hazardous waste.
-
PEG Linker: Polyethylene glycol (PEG) is generally considered to have low toxicity and to be biodegradable. However, the overall hazard profile of the molecule is dictated by its other functional groups and its demonstrated aquatic toxicity.
-
Thioate Group: The presence of a sulfur-containing group necessitates careful handling to avoid potential odors and requires specific decontamination procedures for glassware, such as the use of a bleach bath.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
